N-Allylethenesulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry Relevant to N-Allylethenesulfonamide
The story of sulfonamides began in the early 20th century with the discovery of their antibacterial properties, which revolutionized medicine. ekb.eg The initial breakthrough came with Prontosil, an azo dye containing a sulfonamide group, which was found to be effective against streptococcal infections in 1932. ekb.eg This discovery paved the way for the development of a wide range of sulfa drugs.
The core structure of these early antibacterial agents was typically a 4-aminobenzenesulfonamide. ekb.eg Over the decades, medicinal chemists have extensively modified this basic scaffold to create a vast library of sulfonamide derivatives with a broad spectrum of pharmacological activities, including diuretics, antidiabetic agents, and anticancer drugs. ekb.eg
The evolution of synthetic methodologies has been crucial in expanding the chemical space of sulfonamides. The development of methods for N-vinylation and the incorporation of reactive handles like allyl groups has led to the emergence of versatile building blocks such as this compound. The synthesis of N-vinyl sulfonamides was reported as early as 1955. acs.org More contemporary methods focus on green chemistry principles, such as metal-free and base-free reactions. ekb.eg The introduction of the vinyl group, in particular, created a powerful dienophile and Michael acceptor, opening up new avenues for cycloaddition and conjugate addition reactions. researchgate.netresearchgate.net Similarly, the incorporation of the allyl group provided a handle for various transition-metal-catalyzed reactions and other transformations. benthamscience.com The combination of both these functionalities in this compound represents a convergence of these historical developments, creating a bifunctional molecule with significant synthetic potential.
Significance of this compound as a Unique Chemical Scaffold
A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is considered a unique and valuable scaffold due to the presence of two distinct and reactive unsaturated moieties: the allyl group (C=C-C-N) and the ethenesulfonamide (B1200577) group (C=C-SO₂N).
The vinylsulfonamide portion of the molecule is a highly activated Michael acceptor and a reactive dienophile for Diels-Alder reactions. researchgate.netspringernature.com The electron-withdrawing nature of the sulfonyl group makes the vinyl double bond susceptible to nucleophilic attack and cycloaddition reactions. nih.gov This reactivity has been exploited in the synthesis of various heterocyclic compounds, including γ- and δ-sultams, which are cyclic sulfonamides. springernature.comnih.gov
The allyl group, on the other hand, provides a different set of synthetic opportunities. It can participate in a variety of transition-metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation and ring-closing metathesis (RCM). nih.govorganic-chemistry.orgwikipedia.org RCM, in particular, is a powerful tool for the construction of cyclic compounds. organic-chemistry.orgwikipedia.org The presence of both the allyl and vinyl groups in this compound allows for sequential or tandem reactions, enabling the rapid construction of complex molecular architectures.
The combination of these two reactive groups on a single, relatively small molecule makes this compound a versatile building block for diversity-oriented synthesis, a strategy used to create large collections of structurally diverse molecules for high-throughput screening in drug discovery and materials science.
Overview of Key Research Domains for this compound
The unique structural features of this compound have made it a target of interest in several key research domains:
Organic Synthesis: The primary application of this compound is as a versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, including cycloadditions, Michael additions, and metathesis reactions, makes it a valuable tool for the synthesis of complex heterocyclic compounds. researchgate.netbenthamscience.comorganic-chemistry.org For instance, intramolecular Diels-Alder reactions of related vinylsulfonamides have been shown to be an efficient method for preparing bicyclic sultams. springernature.comnih.gov
Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. ekb.eg The vinylsulfonamide moiety, in particular, has been identified as a covalent inhibitor of certain enzymes, making it an attractive warhead for targeted drug design. nih.gov For example, vinylsulfonamide derivatives have been developed as potent and selective inhibitors of TEAD autopalmitoylation, a process implicated in cancer. nih.gov Furthermore, stilbene-based vinyl sulfonamides have been designed as fluorogenic sensors and covalent stabilizers of transthyretin, a protein involved in amyloidogenesis. nih.gov The this compound scaffold can serve as a starting point for the synthesis of new drug candidates with potential applications in various therapeutic areas.
Materials Science: The presence of two polymerizable double bonds in this compound suggests its potential use as a monomer or cross-linking agent in polymer chemistry. Thiol-ene reactions, which involve the addition of a thiol across a double bond, are a type of "click chemistry" used in polymer synthesis and surface patterning. wikipedia.orgchem-station.com The allyl and vinyl groups of this compound could potentially participate in such reactions to create novel polymers with tailored properties. While specific research on the use of this compound in materials science is still emerging, the reactivity of its functional groups points to promising applications in this field.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₂S |
| Molecular Weight | 147.20 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Table 2: Spectroscopic Data of a Related Allyl Sulfonamide
| Spectroscopic Technique | Characteristic Peaks |
|---|---|
| Infrared (IR) | 3301-3234 cm⁻¹ (N-H stretching), 1338-1307 cm⁻¹ (asymmetric SO₂ stretching), 1172-1139 cm⁻¹ (symmetric SO₂ stretching) scielo.br |
| ¹H Nuclear Magnetic Resonance (NMR) | Resonances corresponding to allyl and aromatic protons. scielo.br |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances corresponding to allyl and aromatic carbons. scielo.br |
Table 3: Reactivity of this compound Functional Groups
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Ethenesulfonamide | Diels-Alder Reaction | Cyclic sultams springernature.comnih.gov |
| Michael Addition | β-functionalized sulfonamides researchgate.net | |
| Allyl Group | Ring-Closing Metathesis | Cyclic amines/sulfonamides organic-chemistry.orgwikipedia.org |
| Oxidative Addition | Aziridines, pyrrolidines, oxazolidines benthamscience.com |
Structure
3D Structure
Properties
CAS No. |
15411-32-2 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
N-prop-2-enylethenesulfonamide |
InChI |
InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h3-4,6H,1-2,5H2 |
InChI Key |
CHICVXSQEMYXAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Allylethenesulfonamide and Its Analogues
Classical Approaches to N-Allylethenesulfonamide Synthesis
Classical synthetic methods provide foundational routes to this compound, primarily relying on established condensation and transformation reactions.
Condensation Reactions Involving Ethenesulfonyl Halides and Allylamines
The most direct and conventional method for the synthesis of this compound involves the condensation reaction between an ethenesulfonyl halide, typically ethenesulfonyl chloride, and allylamine (B125299). This reaction is a standard procedure for the formation of sulfonamides.
A representative synthesis of a closely related analogue, N-allyl-N-phenylethenesulfonamide, involves the reaction of N-allylaniline with 2-chloroethanesulfonyl chloride. researchgate.net In a typical procedure, the amine is dissolved in a suitable solvent, such as dichloromethane, and a base, for instance, triethylamine, is added to neutralize the hydrogen halide formed during the reaction. The ethenesulfonyl chloride is then added, often at a reduced temperature to control the exothermic reaction, and the mixture is stirred until the reaction is complete. The product is then isolated and purified using standard techniques like extraction and chromatography.
Table 1: Representative Classical Synthesis of an this compound Analogue
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
|---|
Transformations of Precursor Sulfonamides to Introduce Allylic or Ethenyl Moieties
An alternative classical strategy involves the modification of a pre-existing sulfonamide to introduce either the allyl or the ethenyl group. For instance, a primary sulfonamide could be N-allylated using an allyl halide in the presence of a base. Subsequently, an ethenyl group could be introduced at another position if the precursor allows.
More commonly, a precursor containing one of the desired groups is used to construct the sulfonamide. For example, a vinylsulfonamide can be synthesized via the Horner reaction of aldehydes and diphenylphosphorylmethanesulfonamide. organic-chemistry.org This method provides a route to vinyl sulfonamides which could then potentially be N-allylated. However, direct N-allylation of a vinylsulfonamide might be complicated by competing reactions at the vinyl group.
A novel approach for the synthesis of terminal vinyl sulfonamides utilizes an α-selenoether masking group. rsc.org This method involves the sulfonylation of an amine with 1-bromoethane-1-sulfonyl chloride, followed by displacement of the bromide with phenyl selenide. The resulting selenoether can be oxidized under mild conditions to yield the terminal vinyl sulfonamide. This strategy could be adapted to use allylamine as the starting amine to directly generate this compound.
Organocatalytic Synthesis of this compound Derivatives
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. While specific organocatalytic routes to this compound are not extensively documented, the principles of enantioselective and diastereoselective organocatalysis can be applied to the synthesis of its chiral derivatives.
Enantioselective and Diastereoselective Organocatalytic Routes
The development of chiral organocatalysts has enabled the enantioselective synthesis of various compounds, including sulfonamides. An organocatalytic approach to chiral this compound derivatives could involve the asymmetric addition of a nucleophile to an electrophilic precursor in the presence of a chiral catalyst. For instance, an organocatalytic atroposelective N-alkylation has been developed to access sulfonamides containing an allyl entity with axial chirality. researchgate.net
Bifunctional Organocatalyst Design for Sulfonamide Formation
Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base functionality, are highly effective in promoting reactions by activating both the nucleophile and the electrophile. The design of such catalysts for the enantioselective formation of sulfonamides is an active area of research. While a specific application to this compound is not reported, these catalysts could potentially be employed in an asymmetric sulfonylation of a prochiral amine or the addition of a sulfonamide to an electrophile to generate chiral derivatives.
Transition Metal-Catalyzed Synthetic Pathways to this compound and Related Compounds
Transition metal catalysis offers a versatile and efficient platform for the synthesis of complex molecules, including this compound and its analogues. Various transition metals, such as rhodium, palladium, and copper, have been utilized in reactions involving N-allyl and vinyl sulfonamides.
A notable example is the synthesis of N-allyl-N-phenylethenesulfonamide, which can be achieved through two distinct routes. researchgate.net One pathway involves the allylation of acetanilide, followed by reaction with 2-chloroethanesulfonyl chloride and subsequent elimination to form the diene-sulfonamide. This product was then used in transition metal-catalyzed arylation reactions. Specifically, a palladium-catalyzed Matsuda-Heck reaction with arenediazonium salts occurred preferentially at the more electron-rich N-allyl double bond, while a ruthenium-catalyzed C-H activating alkenylation with acetanilides took place at the electron-deficient ethenesulfonamide (B1200577) double bond. researchgate.net
Table 2: Transition Metal-Catalyzed Reactions of an this compound Analogue
| Substrate | Catalyst System | Reactant | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| N-allyl-N-phenylethenesulfonamide | Pd(OAc)2 / P(2-furyl)3 | Arenediazonium salt | Matsuda-Heck Arylation | C-allylated product | researchgate.net |
Rhodium(III)-catalyzed oxidative olefination of N-allyl sulfonamides with activated olefins has also been reported. rsc.org This reaction leads to the formation of butadiene products, which can be further cyclized. Such a strategy could potentially be adapted for the synthesis of functionalized this compound derivatives.
Furthermore, palladium-catalyzed reactions of N-allylbenzotriazoles with sulfonamides provide a facile route to N-allylsulfonamides. acs.org Copper-catalyzed reactions have also been employed in the synthesis of N-arylsulfonamides and N-acylsulfonamides, showcasing the broad utility of this metal in forming N-S bonds. nie.edu.sgnih.govthieme.de While not directly applied to this compound, these methods highlight the potential for copper-catalyzed cross-coupling reactions in its synthesis.
Cross-Coupling Reactions for Allylic or Vinylic Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, these methods can be employed to introduce either the allyl or the vinyl group.
Palladium-catalyzed cross-coupling reactions represent a prominent strategy for the synthesis of N-allylsulfonamides. One approach involves the reaction of a suitable sulfonamide with an allylic partner. For instance, the palladium-catalyzed reaction of sulfonamides with allylic acetates or carbonates can furnish the desired N-allylated products. This transformation typically proceeds via a π-allyl palladium intermediate.
Aryl and vinyl sulfonates can also serve as effective coupling partners in palladium-catalyzed reactions, offering an alternative to the more common organohalides. primescholars.comrsc.org This approach allows for the coupling of a vinylsulfonate with an appropriate allylic nucleophile or vice-versa.
Arylboronic acids can be utilized in palladium-catalyzed chlorosulfonylation reactions to produce arylsulfonyl chlorides, which are precursors to sulfonamides. nih.gov While this method is primarily for aryl sulfonamides, it demonstrates the utility of boronic acids in the broader context of sulfonamide synthesis.
The following table summarizes representative palladium-catalyzed cross-coupling reactions for the formation of C-N and C-C bonds relevant to the synthesis of N-allylsulfonamide analogues.
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | Sulfonamide | Aryl Bromide | α-Arylated Sulfonamide | High | organic-chemistry.org |
| Pd(0) nanoparticles | Allyl Acetate | Vinyl Siloxane | 1,4-Pentadiene | High | organic-chemistry.org |
| SPhos Pd G3 | Aryl Bromide | N-Sulfinylamine | Sulfinamide | 85 | nih.govorganic-chemistry.org |
This table presents data from analogous reactions and is intended to be illustrative of the potential of cross-coupling methodologies.
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of new bonds, avoiding the need for pre-functionalized starting materials. In the context of this compound synthesis, C-H functionalization can be envisioned for the introduction of the allylic or vinylic group.
Palladium-catalyzed allylic C-H sulfonylation of terminal alkenes provides a direct route to allylsulfones. uninsubria.it This method involves the activation of an allylic C-H bond and subsequent reaction with a sulfonyl precursor. While this directly forms a C-S bond, the principles can be conceptually extended to the formation of N-allyl systems.
Recent advancements have also demonstrated the utility of group IX metal catalysis in oxidative allylic C-H functionalization, offering complementarity to palladium-catalyzed systems. nih.gov These methods often proceed through a π-allyl metal intermediate and can be applied to a variety of nucleophiles.
The following table provides examples of C-H functionalization reactions that are pertinent to the synthesis of sulfonamide-containing structures.
| Catalyst | Substrate | Reagent | Product Type | Key Feature | Reference |
| Pd(II) | Terminal Alkene | Sulfinate Anion | Allylsulfone | Direct C-H Sulfonylation | uninsubria.it |
| Group IX Metals | Unactivated Alkene | Various Nucleophiles | Allylic Functionalization | Alternative to Pd-catalysis | nih.gov |
This table is a conceptual representation based on analogous C-H functionalization reactions.
Electro-Organic Synthesis for this compound
Electro-organic synthesis utilizes electrical current to drive chemical reactions, offering a green and sustainable alternative to conventional methods that often rely on stoichiometric reagents. primescholars.comprimescholars.com This approach is particularly attractive for the synthesis of this compound due to its potential for mild reaction conditions and high selectivity.
Electrochemical Activation of Sulfonyl and Unsaturated Precursors
The electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been reported. organic-chemistry.orgnih.gov This method proceeds via the formation of sulfonyl radicals through direct oxidation or a mediator-assisted pathway, followed by the radical addition to olefins. organic-chemistry.org The reaction is typically carried out in an undivided cell with graphite electrodes under a constant current at room temperature. organic-chemistry.org This strategy avoids the use of harsh oxidants and transition metals. organic-chemistry.org
An electrochemical three-component synthesis of vinyl sulfonamides from cinnamic acids, sulfur dioxide, and amines has also been developed. researchgate.net This metal-free protocol employs inexpensive graphite electrodes and facilitates a decarboxylative transformation under mild conditions, yielding (E)-β-styryl sulfonamides with high regio- and stereoselectivity. researchgate.net
The table below illustrates the conditions and outcomes of relevant electrochemical syntheses.
| Precursor 1 | Precursor 2 | Electrode Material | Key Conditions | Product Type | Yield (%) | Reference |
| Sodium Sulfinate | Olefin | Graphite | Constant current, MeCN/H₂O, Na₂CO₃, NaI | Vinyl/Alkyl/Allyl Sulfone | up to 74 | organic-chemistry.org |
| Cinnamic Acid | SO₂, Amine | Graphite | Metal-free, decarboxylative | (E)-β-Styryl Sulfonamide | High | researchgate.net |
This table is based on reported electrochemical syntheses of related sulfone and sulfonamide structures.
Green Chemistry Principles in Electro-Organic this compound Synthesis
Electro-organic synthesis aligns well with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. primescholars.comprimescholars.comresearchgate.netresearchgate.netyale.edu The use of electrons as a "clean" reagent eliminates the need for chemical oxidants or reductants, thereby reducing the generation of byproducts. primescholars.comresearchgate.net
Key green chemistry aspects of electrochemical synthesis include:
Energy Efficiency: Reactions can often be conducted at ambient temperature and pressure, reducing energy consumption. researchgate.net
Use of Safer Solvents: Many electrochemical reactions can be performed in environmentally benign solvents, including water or solvent mixtures with reduced organic content. researchgate.net
Waste Reduction: The selective nature of electrochemical reactions often leads to cleaner product formation and minimizes the need for extensive purification, thus reducing solvent and material waste. primescholars.comprimescholars.com
The application of these principles in the synthesis of this compound would involve designing an electrochemical cell that efficiently generates the desired product from readily available and less hazardous starting materials, such as ethenesulfonyl chloride or its precursors and allylamine, in a process that minimizes energy input and waste output.
Solvent-Free and Mechanochemical Methodologies in Sulfonamide Synthesis
Solvent-free and mechanochemical approaches represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents, which are often a major source of chemical waste and environmental pollution.
Solid-State Reactions for this compound Formation
Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has been successfully applied to the synthesis of aromatic sulfonamides. rsc.orgresearchgate.net A three-component palladium-catalyzed aminosulfonylation reaction of K₂S₂O₅ and an amine with aryl bromides or aromatic carboxylic acids has been developed using this technique. rsc.orgthieme-connect.com This method offers a novel, green strategy for producing a diverse range of sulfonamides with broad functional group tolerance and can be scaled up to gram quantities. rsc.orgthieme-connect.com
While specific examples for the solid-state synthesis of this compound are not prevalent in the literature, the principles of mechanochemistry can be applied. A potential approach would involve the ball-milling of a solid mixture of an ethenesulfonyl precursor, such as a sulfonyl halide or a sulfonyl-activated species, with allylamine. The mechanical forces would facilitate the intimate mixing of the reactants and provide the energy required for the reaction to proceed, potentially in the absence of a solvent.
The following table outlines a conceptual mechanochemical approach for the synthesis of sulfonamides.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type | Reference |
| Aryl Bromide | K₂S₂O₅ | Amine | Palladium | Ball-milling | Aromatic Sulfonamide | rsc.orgthieme-connect.com |
This table illustrates a mechanochemical method for synthesizing aromatic sulfonamides, which could be adapted for this compound.
Mechanochemical Activation in Sulfonamide Bond Formation
Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable strategy for the formation of sulfonamide bonds. rsc.org This solvent-free approach, typically conducted in a ball mill, offers significant advantages over traditional solution-phase synthesis, including reduced waste, shorter reaction times, and often milder reaction conditions. researchgate.netrsc.org The application of mechanical force, through grinding or milling, can lower activation barriers and enhance reaction kinetics, enabling efficient bond formation in the solid state. researchgate.net
Research has demonstrated the feasibility of synthesizing a diverse range of sulfonamides using mechanochemical methods. rsc.orgnih.gov A notable approach involves a three-component palladium-catalyzed aminosulfonylation reaction. rsc.orgnih.govthieme-connect.com In this method, reagents such as an aryl bromide or carboxylic acid, an amine, and a sulfur dioxide source like potassium metabisulfite (K₂S₂O₅) are combined in a milling vessel. rsc.orgthieme-connect.com The mechanical energy generated during milling facilitates the catalytic cycle, leading to the formation of the desired sulfonamide with high efficiency. rsc.org This strategy is noted for its tolerance of a wide array of functional groups and has been successfully scaled up to gram-level production. rsc.orgnih.gov
The effectiveness of mechanochemical activation is not limited to multi-component reactions. It has also been applied to the synthesis of sulfur(VI) fluorides, which are precursors to sulfonamides, under solvent-free conditions using a mixer mill. acs.org This process often results in good to excellent yields and shorter reaction times compared to its solution-based counterparts. acs.org
The choice of milling equipment, such as planetary ball mills or mixer mills, and parameters like milling frequency and time, are crucial for optimizing reaction outcomes. acs.orgnih.govrsc.org While specific studies on the mechanochemical synthesis of this compound are not extensively detailed, the established protocols for other sulfonamides provide a strong foundation for its potential synthesis via this green methodology. The general principles involve the intimate mixing and activation of a suitable sulfonyl precursor and an amine through mechanical force.
Below is a representative table summarizing findings from mechanochemical sulfonamide syntheses, illustrating the scope and efficiency of this technique.
| Entry | Aryl/Alkyl Source | Amine | Sulfur Source | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Aryl Bromide | Primary Aliphatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 85 | rsc.orgnih.gov |
| 2 | Aromatic Carboxylic Acid | Secondary Aliphatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 78 | rsc.orgthieme-connect.com |
| 3 | Aryl Bromide | Aromatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 92 | rsc.orgnih.gov |
| 4 | Sulfonyl 2-methylimidazole | - | - | KHF₂, Acetic Acid, Mixer Mill | 90 (for Sulfonyl Fluoride) | acs.org |
| 5 | Aromatic Carboxylic Acid | Primary Aromatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 81 | thieme-connect.com |
Reaction Mechanisms Involving N Allylethenesulfonamide
Nucleophilic Processes on the Sulfonamide Moiety
The sulfonamide group can influence the reactivity of the adjacent allylic and vinylic centers and can itself be a site for nucleophilic attack or activation.
While specific studies on SN1 and SN2 reactions directly at the allylic or vinylic centers of N-Allylethenesulfonamide are not extensively documented, the principles of nucleophilic substitution can be applied to understand its potential reactivity. The sulfonamide group is strongly electron-withdrawing, which can influence the stability of charged intermediates.
In a potential SN1-type reaction, the departure of a leaving group from the allylic position would lead to the formation of an allylic carbocation. The stability of this carbocation is a critical factor for the reaction to proceed. Conversely, in an SN2-type reaction, a nucleophile would attack the electrophilic carbon in a single concerted step, leading to an inversion of stereochemistry if the carbon is chiral. savemyexams.comleah4sci.com Allylic systems can also undergo SN1' or SN2' reactions, where the nucleophile attacks at the γ-carbon of the allylic system, leading to a rearranged product. youtube.com
The electron-withdrawing nature of the sulfonamide group would likely disfavor the formation of an adjacent carbocation, making an SN1 pathway at the α-carbon less probable. However, it could potentially activate the double bonds towards certain nucleophilic attacks. For a nucleophilic substitution to occur at the vinylic carbon, an addition-elimination or an elimination-addition mechanism would typically be required, as direct SN1 and SN2 reactions are generally disfavored at sp2-hybridized centers.
Table 1: Factors Influencing SN1 vs. SN2 Reactions
| Factor | SN1 | SN2 |
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Leaving Group | Good leaving group is essential | Good leaving group is essential |
| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |
| Intermediate | Carbocation | Transition state |
| Stereochemistry | Racemization | Inversion of configuration |
Amide C-N Bond Activation in N-Sulfonyl Amides
The activation of the C-N bond in amides is a challenging transformation due to the high stability of the amide linkage. However, N-sulfonyl amides exhibit enhanced reactivity compared to simple amides, making C-N bond cleavage more feasible. nih.gov This activation can be achieved through various strategies, including metal catalysis and organocatalysis. nih.gov
In the context of this compound, the nitrogen atom is part of a sulfonamide, which can be considered a type of amide. Research has shown that the C-N bonds in N-sulfonyl amides can be cleaved under certain conditions. For instance, nickel-catalyzed reactions have been developed for the carboacylation of alkenes involving the activation of an amide C-N bond in o-allylbenzamides. nih.gov Organocatalytic methods have also been successful in the asymmetric cleavage of C-N bonds in N-sulfonyl biaryl lactams.
These studies suggest that the C(vinyl)-N bond in this compound could potentially be activated, leading to reactions where the ethenesulfonyl group is cleaved from the allyl amine moiety. This would provide a pathway for the functionalization of the nitrogen atom or the vinyl group.
Radical Pathways of this compound
The unsaturated bonds in this compound make it a suitable substrate for radical reactions. These can involve the generation of sulfonyl radicals or the addition of radicals to the double bonds.
Sulfonyl radicals can be generated from various precursors, such as sulfonyl chlorides or sulfonyl hydrazides, often through photoredox catalysis or with the use of radical initiators. rsc.orgnih.govresearchgate.net These electrophilic radicals readily add to electron-rich double bonds.
While this compound itself is not a typical precursor for sulfonyl radicals, it can react with them. The addition of a sulfonyl radical to one of the double bonds in this compound would generate a new carbon-centered radical. This intermediate can then undergo further reactions, such as cyclization or intermolecular trapping. For example, the visible-light-mediated generation of sulfamoyl radicals and their subsequent trapping by electron-rich olefins provides a route to various sulfonamides. chemrxiv.org
The double bonds in this compound are susceptible to attack by other radical species. This can initiate a chain reaction leading to polymerization. youtube.comlibretexts.org In a typical radical polymerization process, a radical initiator generates a radical which then adds to a monomer unit (in this case, this compound), creating a new radical that can then react with another monomer molecule. hacettepe.edu.tr This process repeats, leading to the formation of a polymer chain.
The reactivity of the allyl and vinyl groups towards radical polymerization may differ. Generally, vinyl groups are more susceptible to radical polymerization than isolated allyl groups. The radical polymerization of styrene-derived sulfonamides has been demonstrated, suggesting that the vinyl group in this compound could undergo similar reactions to form polymers with sulfonamide functionalities. researchgate.net
Table 2: Common Initiators for Radical Polymerization
| Initiator Type | Example | Activation Method |
| Peroxides | Benzoyl peroxide | Heat or UV light |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | Heat or UV light |
| Redox Initiators | Persulfate/bisulfite | Room temperature |
Electrophilic Additions to the Unsaturated Bonds
The electron-rich π-bonds of the allyl and vinyl groups in this compound are susceptible to attack by electrophiles. wikipedia.org An electrophilic addition reaction involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. unacademy.com
The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. utdallas.edu
For this compound, electrophilic addition could occur at either the allyl or the vinyl double bond. The presence of the electron-withdrawing sulfonamide group can influence the reactivity and regioselectivity of these additions. For the vinyl group, the sulfonamide would likely direct the electrophile to the terminal carbon, leading to a carbocation at the carbon adjacent to the sulfur atom. For the allyl group, the addition would proceed to form the more stable secondary carbocation.
Typical electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). wikipedia.org
Table 3: Predicted Major Products of Electrophilic Addition to this compound
| Reagent | Addition to Vinyl Group (Predicted) | Addition to Allyl Group (Predicted) |
| HBr | N-Allyl-2-bromoethanesulfonamide | N-(2-Bromopropyl)ethenesulfonamide |
| Cl₂ | N-Allyl-1,2-dichloroethanesulfonamide | N-(2,3-Dichloropropyl)ethenesulfonamide |
| H₂O/H⁺ | N-Allyl-2-hydroxyethanesulfonamide | N-(2-Hydroxypropyl)ethenesulfonamide |
Regioselectivity and Stereoselectivity in Electrophilic Addition to the Allyl Group
The allyl group in this compound is susceptible to electrophilic attack. The regioselectivity of this addition is dictated by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation adjacent to the nitrogen atom. The electron-withdrawing nature of the sulfonamide group can influence the stability of this carbocation.
The stereoselectivity of the addition is dependent on the reaction mechanism and the nature of the electrophile. For instance, halogenation reactions often proceed through a cyclic halonium ion intermediate, which typically results in anti-addition of the nucleophile. The stereochemical outcome can also be influenced by the presence of chiral catalysts or auxiliaries, which can create a diastereoselective or enantioselective environment.
Research on related N-allyl sulfonamides has demonstrated that the stereochemistry of addition reactions can be controlled. For example, palladium-catalyzed three-component tandem reactions of N-buta-2,3-dienyl sulfonamides have been shown to produce substituted (Z)-N-allyl sulfonamides with high stereoselectivity nih.gov. This is attributed to the formation of a six-membered palladacycle intermediate that directs the stereochemical outcome nih.gov. While not directly studying this compound, these findings suggest that metal-catalyzed additions could offer a high degree of stereocontrol.
Table 1: Factors Influencing Regio- and Stereoselectivity in Electrophilic Addition to N-Allyl Sulfonamides
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Electrophile | Governed by Markovnikov's rule (carbocation stability). | Can lead to syn or anti addition depending on the formation of cyclic intermediates (e.g., halonium ion). |
| Solvent | Polar solvents can stabilize carbocation intermediates, potentially affecting regioselectivity. | Can influence the stability of stereoisomeric transition states. |
| Catalyst | Can direct the electrophile to a specific position. | Chiral catalysts can induce high levels of diastereo- or enantioselectivity. |
| Sulfonamide Group | The electron-withdrawing nature can influence the stability of the carbocation intermediate. | Can sterically hinder certain approaches of the electrophile. |
Reaction Kinetics and Thermodynamics of Addition Reactions
The kinetics of electrophilic addition to the allyl group of this compound are expected to follow a rate law that is dependent on the concentrations of both the sulfonamide and the electrophile. The reaction rate is influenced by several factors, including the nature of the electrophile, the solvent polarity, and the temperature. Stronger electrophiles will generally react faster.
Cyclization and Rearrangement Reactions of this compound
The structure of this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic structures.
Intramolecular Cyclization Pathways
Intramolecular cyclization of N-allyl sulfonamides is a known method for synthesizing nitrogen-containing heterocyclic compounds researchgate.net. These reactions can be initiated by various means, including radical, electrophilic, or transition-metal-catalyzed pathways. The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring closure based on the orbital overlap of the reacting centers.
For this compound, a potential intramolecular cyclization could involve the nitrogen atom of the sulfonamide acting as a nucleophile and attacking the double bond of the ethenesulfonyl group, or vice versa. The feasibility of such a reaction would depend on the activation of the double bonds and the geometric constraints of the molecule. Radical cyclizations of related ene sulfonamides have been shown to produce bicyclic and tricyclic imines through an initial cyclization followed by elimination of a sulfonyl radical nih.gov.
Carbocation Rearrangements in this compound Derivatives
In reactions that proceed through carbocation intermediates, such as certain electrophilic additions or solvolysis of derivatives, rearrangements can occur. If a carbocation is formed at a position where a more stable carbocation can be generated through a 1,2-hydride or 1,2-alkyl shift, this rearrangement is likely to occur. For derivatives of this compound, the stability of any formed carbocation would be influenced by the presence of the sulfonamide group.
Studies on N-allyl-N-sulfonyl ynamides have shown unexpected N-to-C 1,3-sulfonyl shifts occurring through thermal aza-Claisen rearrangements, which involve concerted pericyclic rearrangements rather than discrete carbocation intermediates nih.govnih.gov. This highlights that rearrangement pathways in these systems are not limited to classic carbocation shifts.
Elimination Reactions from this compound Precursors
Precursors derived from this compound, for example, through the addition of a leaving group to one of the double bonds, can undergo elimination reactions to regenerate an unsaturated system. The mechanism of these eliminations, either E1 or E2, is dependent on several factors.
E1 and E2 Mechanisms Relevant to Unsaturated Sulfonamides
The E2 (bimolecular elimination) mechanism is a one-step process where a base removes a proton, and a leaving group departs simultaneously. This mechanism is favored by strong, bulky bases and a substrate with an anti-periplanar arrangement of the proton and the leaving group. The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base byjus.comdalalinstitute.com. For precursors of unsaturated sulfonamides, the acidity of the proton to be removed would be influenced by the electron-withdrawing sulfonamide group.
The E1 (unimolecular elimination) mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the double bond. This mechanism is favored by good leaving groups, stable carbocation formation (tertiary > secondary), and polar protic solvents that can stabilize the carbocation byjus.comlibretexts.org. The rate of an E1 reaction is first-order, depending only on the concentration of the substrate byjus.comdalalinstitute.com. Given the potential for carbocation formation in derivatives of this compound, the E1 pathway is a plausible mechanism under appropriate conditions.
Competition between E1 and E2 mechanisms is common and the predominant pathway is determined by the reaction conditions.
Table 2: Comparison of E1 and E2 Mechanisms for Unsaturated Sulfonamide Precursors
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base | Weak base required | Strong base favored |
| Substrate | Favored with substrates that form stable carbocations (3° > 2°) | Can occur with 1°, 2°, and 3° substrates |
| Leaving Group | Good leaving group is important | Good leaving group is important |
| Solvent | Polar protic solvents favor this pathway | Solvent polarity is less critical, but polar aprotic can be favorable |
| Stereochemistry | No specific geometric requirement | Requires an anti-periplanar arrangement of H and the leaving group |
| Rearrangements | Carbocation rearrangements are possible | No rearrangements |
Stereochemical Outcomes of Elimination Processes
The stereochemical outcome of an elimination reaction that could form a vinylsulfonamide, such as this compound, is contingent upon the stereochemistry of the starting material. libretexts.org For an E2 reaction to occur, the molecule must adopt a conformation where the beta-hydrogen and the leaving group are in an anti-periplanar arrangement. chemistrysteps.com
In a scenario where a precursor molecule has a single beta-hydrogen, the elimination reaction is stereospecific. chemistrysteps.com This means that the stereochemistry of the starting material will definitively determine the stereochemistry of the product. For instance, if the precursor has a specific diastereomeric configuration, it will yield a single, specific stereoisomer of the alkene product. This is because only one conformation allows for the necessary anti-periplanar alignment for the E2 mechanism to proceed. chemistrysteps.comkhanacademy.org
Conversely, if the beta-carbon of the precursor has two hydrogen atoms, the reaction is stereoselective. chemistrysteps.com This implies that while two different stereoisomers of the product are possible (E and Z isomers), one will be formed in preference to the other. The selectivity is determined by the relative stabilities of the two possible transition states leading to the different products. Typically, the transition state that leads to the more thermodynamically stable alkene (usually the E-isomer, where larger groups are further apart) is lower in energy and will therefore be the major pathway, resulting in a higher yield of that isomer. chemistrysteps.comchemistrysteps.com
The principles of stereospecificity and stereoselectivity in E2 reactions are summarized in the table below, illustrating the relationship between the substrate and the potential products in the synthesis of a generic vinylsulfonamide.
| Precursor Stereochemistry | Number of Beta-Hydrogens | Type of Reaction | Stereochemical Outcome |
| Single Diastereomer | One | Stereospecific | A single stereoisomer of the alkene is formed. |
| Achiral or Racemic Mixture | Two | Stereoselective | A mixture of E and Z isomers is formed, with the more stable isomer predominating. |
While specific experimental data for this compound is not available, these fundamental principles of elimination reaction stereochemistry provide a solid foundation for predicting the stereochemical outcomes of its potential synthetic routes involving elimination steps.
Advanced Applications of N Allylethenesulfonamide in Organic Synthesis
N-Allylethenesulfonamide in Olefin Metathesis
Olefin metathesis, a powerful carbon-carbon double bond-forming reaction, has been extensively utilized in the synthesis of complex molecules. This compound, with its two distinct olefinic functionalities, serves as an excellent substrate for various metathesis reactions, including ring-closing metathesis, cross-metathesis, and tandem metathesis sequences.
Ring-closing metathesis (RCM) is a widely employed strategy for the synthesis of macrocyclic compounds, which are prevalent in many biologically active natural products and pharmaceuticals. drughunter.comnih.gov The strategic placement of two terminal olefins within a single molecule allows for an intramolecular metathesis event to forge a cyclic structure. While direct examples involving this compound are not prevalent in the literature, its structure provides a clear blueprint for the design of precursors for macrocyclization.
To employ this compound in RCM, it must first be elaborated into a diene by attaching a second olefin-containing fragment to the sulfonamide nitrogen or through a cross-metathesis reaction (vide infra). For instance, alkylation of the sulfonamide nitrogen with an olefin-terminated chain would generate a suitable RCM precursor. The subsequent RCM reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, would then yield a sulfonamide-containing macrocycle. The general approach is depicted below:
Scheme 1: General Strategy for RCM involving a derivative of this compound
The success and efficiency of the RCM reaction are influenced by factors such as the nature of the catalyst, the length and flexibility of the tether connecting the two olefins, and the reaction conditions. nih.gov
A hypothetical example of a diene precursor derived from this compound suitable for RCM is shown in the table below.
| Diene Precursor | Catalyst | Resulting Macrocycle |
| N-Allyl-N-(alkenyl)ethenesulfonamide | Grubbs' 2nd Generation Catalyst | Macrocyclic sulfonamide |
This strategy opens avenues for the synthesis of novel macrocyclic structures incorporating the sulfonamide functional group, which is a key pharmacophore in many therapeutic agents.
Cross-metathesis (CM) is a powerful intermolecular reaction that allows for the coupling of two different olefinic partners. nih.govnih.gov this compound, possessing both a terminal allyl group and a vinylsulfonamide, can participate in CM reactions with a wide range of olefinic substrates, leading to the formation of functionalized α,β-unsaturated sulfonamides. nih.gov These products are valuable intermediates in organic synthesis.
The reactivity of the two olefinic groups in this compound can be differentiated. The terminal allyl group is generally more reactive in CM than the electron-deficient vinylsulfonamide moiety. This differential reactivity can be exploited to achieve selective transformations.
Research has shown that the cross-metathesis of vinyl sulfonamides with various olefins proceeds smoothly in the presence of Hoveyda-Grubbs type catalysts. nih.gov The reaction typically affords the (E)-isomer of the product with high selectivity. A variety of functional groups are tolerated in the olefin partner, including esters, silyl (B83357) ethers, and even basic nitrogen groups, demonstrating the broad applicability of this methodology. nih.gov
Table 1: Examples of Cross-Metathesis Reactions with a Vinyl Sulfonamide Core Structure
| Vinyl Sulfonamide Partner | Olefin Partner | Catalyst | Product | Yield (%) | Ref |
| N,N-Diethylethenesulfonamide | tert-Butyl(hex-5-en-1-yloxy)dimethylsilane | Hoveyda-Grubbs 2nd Gen. | (E)-N,N-Diethyl-6-((tert-butyldimethylsilyl)oxy)hex-1-enesulfonamide | 85 | nih.gov |
| N,N-Diethylethenesulfonamide | Methyl 10-undecenoate | Hoveyda-Grubbs 2nd Gen. | (E)-Methyl 11-(N,N-diethylsulfamoyl)undec-10-enoate | 78 | nih.gov |
| N-Monosubstituted vinylsulfonamide | Styrene | Hoveyda-Grubbs 2nd Gen. (5 mol%) | (E)-N-Substituted-2-phenylethenesulfonamide | 75 | nih.gov |
Data is representative of the cross-metathesis of vinyl sulfonamides, the core reactive moiety of this compound.
The resulting functionalized α,β-unsaturated sulfonamides can be further elaborated, for example, through Michael addition or by serving as dienophiles in Diels-Alder reactions.
Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. This compound is an ideal substrate for designing tandem metathesis sequences. A plausible and synthetically useful tandem reaction is a cross-metathesis followed by a ring-closing metathesis (CM-RCM).
In such a sequence, the more reactive terminal allyl group of this compound would first undergo a cross-metathesis with a diene. The product of this initial CM step would be a new, more complex diene, which would then be poised to undergo an intramolecular RCM to furnish a cyclic sulfonamide.
Scheme 2: Hypothetical Tandem CM-RCM Reaction of this compound
This type of tandem sequence allows for the rapid construction of complex heterocyclic frameworks from simple starting materials. The feasibility and outcome of such a reaction would depend on the specific diene partner, catalyst, and reaction conditions.
Hydrofunctionalization Reactions Utilizing this compound
Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a carbon-carbon multiple bond, are highly atom-economical methods for introducing functionality into organic molecules. The two olefinic moieties in this compound are susceptible to hydrofunctionalization, offering pathways to a variety of saturated and functionalized sulfonamide derivatives.
Hydroamination, the addition of an N-H bond across a double or triple bond, is a direct method for the synthesis of amines. beilstein-journals.orgthieme-connect.de The allylic and ethenyl groups of this compound can, in principle, undergo hydroamination. The regioselectivity of the addition would be influenced by the catalyst and the reaction conditions.
For the allyl group, both Markovnikov and anti-Markovnikov addition products are possible. Anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides has been achieved using photoredox catalysis, which proceeds via a radical mechanism. nih.gov This would lead to the formation of a primary amine at the terminal carbon of the former allyl group.
The electron-deficient nature of the ethenylsulfonamide moiety makes it a good Michael acceptor. Therefore, the hydroamination of this group is expected to proceed via a conjugate addition mechanism, with the nucleophilic amine adding to the β-carbon relative to the sulfonyl group.
Table 2: Potential Hydroamination Products of this compound
| Moiety | Reagent | Catalyst/Conditions | Potential Product |
| Allyl | Sulfonamide | Photoredox catalysis | N-(3-aminopropyl)ethenesulfonamide derivative (anti-Markovnikov) |
| Ethenyl | Amine | Base | N-Allyl-2-(amino)ethanesulfonamide derivative (Michael addition) |
These hydroamination reactions provide a route to amino-functionalized sulfonamides, which are of interest in medicinal chemistry.
The strategic placement of functional groups within a molecule containing this compound can enable intramolecular hydrofunctionalization reactions, leading to the formation of nitrogen-containing heterocycles. benthamscience.comnih.gov This approach is a powerful strategy for the synthesis of cyclic compounds.
For example, if the this compound core is modified to contain a tethered nucleophile, such as an amine or an alcohol, an intramolecular cyclization can be induced. The cyclization can be directed to either the allyl or the ethenyl group, depending on the length of the tether and the reaction conditions.
Intramolecular hydroamination of an alkenyl sulfonamide is a known method for the synthesis of cyclic sulfonamides. nih.gov For instance, a derivative of this compound bearing a tethered amine could undergo an intramolecular hydroamination to form a pyrrolidine (B122466) or piperidine (B6355638) ring fused to the sulfonamide nitrogen.
Scheme 3: General Strategy for Intramolecular Hydrofunctionalization
This strategy provides a versatile entry into a range of saturated N-heterocycles, which are important structural motifs in many natural products and pharmaceuticals.
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. beilstein-journals.org These reactions are highly valued in organic synthesis for their efficiency, ability to rapidly generate molecular complexity, and adherence to the principles of green chemistry. rsc.orgnih.gov
Design and Scope of MCRs with this compound as a Component
The bifunctional nature of this compound, featuring both an electron-deficient vinylsulfonamide moiety and a nucleophilic/radically active allyl group, makes it a versatile component for the design of novel MCRs. The vinyl group can act as a Michael acceptor or a dienophile in cycloaddition reactions, while the allyl group can participate in various transition-metal-catalyzed transformations.
The design of MCRs involving this compound can be envisioned through several established reaction paradigms. For instance, in a Povarov-type reaction, this compound could potentially act as the dienophile, reacting with an in situ-generated N-arylimine (from an aniline (B41778) and an aldehyde) to produce complex tetrahydroquinoline scaffolds. nih.gov Similarly, its vinyl group is a suitable candidate for Aza-Michael additions, which could be integrated into MCRs to build complex nitrogen-containing heterocycles.
The scope of substrates for these potential MCRs is broad. Aromatic and aliphatic aldehydes could be employed to generate diversity in the imine component. organic-chemistry.org The choice of aniline allows for further functionalization of the resulting heterocyclic core. The sulfonamide nitrogen in this compound can also engage in reactions, for example, by participating in cyclization steps following an initial intermolecular reaction. Research on other sulfonamide-containing molecules has demonstrated their utility in MCRs, such as the synthesis of N-arylsulfonyl pyrazoles from arylsulfonyl hydrazones and alkynes, showcasing the reactivity of the sulfonamide framework in building heterocyclic systems. researchgate.net
| MCR Type | Role of this compound | Other Components | Potential Product Scaffold |
|---|---|---|---|
| Aza-Diels-Alder (Povarov) | Dienophile | Aniline, Aldehyde | Sulfonamide-functionalized Tetrahydroquinolines |
| Michael-Initiated Ring Closure | Michael Acceptor | Nucleophile (e.g., malonates), Carbonyl compound | Substituted Piperidines or other N-Heterocycles |
| Ugi-type Reaction | Acid component (hypothetical) | Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino Amide derivatives with Sulfonamide moiety |
Atom Economy and Green Aspects in this compound MCRs
A primary advantage of MCRs is their high atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. beilstein-journals.orgscribd.com By design, MCRs combine multiple substrates into a single, more complex molecule, minimizing the formation of byproducts and waste. researchgate.net
The incorporation of this compound into MCRs aligns with the principles of green chemistry. researchgate.net These one-pot reactions reduce the number of synthetic steps, which in turn decreases the consumption of solvents, reagents, and energy required for intermediate purification and isolation. nih.gov The development of MCRs using reusable, heterogeneous catalysts can further enhance the environmental sustainability of these processes. um.edu.mt The convergence and high bond-forming efficiency of MCRs make them an environmentally preferable alternative to traditional linear synthetic routes. rsc.org
Domino and Cascade Reactions with this compound
Domino and cascade reactions are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need to isolate intermediates. uni-rostock.de These reactions are powerful tools for the rapid construction of complex molecular frameworks from simple precursors.
Sequential Reaction Pathways for Complex Molecular Architectures
The distinct reactivity of the vinyl and allyl functionalities in this compound allows for its strategic use in domino and cascade sequences. A reaction can be initiated at one site, leading to the formation of an intermediate that subsequently triggers a reaction at the second functional group.
For example, a domino sequence could be initiated by a Michael addition of a nucleophile to the vinylsulfonamide moiety. The resulting anionic intermediate could then undergo an intramolecular allylic alkylation, forming a cyclic structure. Alternatively, a radical cascade reaction could be initiated by the addition of a radical to either the allyl or vinyl group, propagating a sequence of cyclization and/or intermolecular trapping events to build complex polycyclic systems. nih.gov The development of such sequences provides efficient access to intricate molecular architectures that would otherwise require lengthy, multi-step syntheses. researchgate.net An example of a related process is the oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids to furnish fused pyridine (B92270) systems, demonstrating how sequential bond formations can rapidly increase molecular complexity. nih.gov
Stereoselective Synthesis with this compound as a Chiral Auxiliary or Building Block
Stereoselective synthesis is a critical aspect of modern organic chemistry, particularly in the preparation of pharmaceuticals and biologically active compounds. This compound can serve as a valuable prochiral building block in these transformations.
Diastereoselective and Enantioselective Transformations
When used as a substrate in stereoselective reactions, the vinylsulfonamide group of this compound can undergo a variety of transformations with high stereocontrol. For instance, in the presence of a chiral catalyst, it can participate in asymmetric Michael additions, Diels-Alder reactions, or cyclopropanations.
The concept of using a chiral auxiliary—a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction—is well-established. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can be attached to a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine, via the sulfonamide nitrogen. nih.govharvard.edu This chiral-modified substrate could then undergo diastereoselective reactions. For example, conjugate addition to the vinyl group would proceed with a facial bias imposed by the sterically demanding auxiliary, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. nih.gov
Furthermore, this compound can be used in reactions to create axially chiral sulfonamides, a class of compounds with important applications in asymmetric catalysis. mdpi.comresearchgate.net Stereoselective cycloadditions involving N-sulfonylaziridines have also been reported, indicating the utility of the N-sulfonyl group in directing stereochemical outcomes. zendy.ioresearchgate.net
| Transformation Type | Stereocontrol Method | Potential Outcome |
|---|---|---|
| Asymmetric Michael Addition | Chiral Lewis Acid or Organocatalyst | Enantiomerically enriched β-functionalized sulfonamides |
| Diastereoselective Diels-Alder | Attachment of Chiral Auxiliary (e.g., Evans oxazolidinone) | Diastereomerically enriched cyclohexene (B86901) sulfonamides |
| Asymmetric Allylation | Chiral Palladium Catalyst | Enantioselective formation of N-C axial chirality |
| Diastereoselective Conjugate Addition | Use of a chiral auxiliary like pseudoephenamine | High diastereoselectivity in the addition product |
Polymerization Studies of N Allylethenesulfonamide
Radical Polymerization of N-Allylethenesulfonamide
Radical polymerization of this compound, as with other allyl monomers, presents unique challenges. Allyl monomers are known to be less reactive in comparison to other ethylenically unsaturated monomers, which often results in slow reaction rates and low monomer conversions google.com. This is primarily due to degradative chain transfer to the monomer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allylic radical.
The kinetics of free radical polymerization of this compound would be expected to be influenced by the distinct reactivities of the vinyl and allyl groups. The polymerization is generally characterized by initiation, propagation, and termination steps youtube.comresearchgate.net. The rate of polymerization is dependent on the monomer and initiator concentrations youtube.com. A steady-state assumption, where the rate of initiation equals the rate of termination, is often applied to simplify the kinetic analysis youtube.com.
The thermodynamics of polymerization are governed by the Gibbs free energy equation, which considers both enthalpy and entropy changes. The conversion of a double bond into two single bonds during polymerization is an exothermic process, resulting in a negative enthalpy change (ΔH). However, the process of converting many small monomer molecules into a large polymer chain leads to a decrease in the degrees of freedom, resulting in a negative entropy change (ΔS). For polymerization to be spontaneous, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative.
A computational study using density functional theory (DFT) on the free radical polymerization of allyl methacrylate derivatives has shown that cyclization can be a competing reaction, with the tendency for cyclization being dependent on the monomer structure researchgate.net. Similar computational approaches could provide valuable insights into the polymerization mechanism of this compound.
The choice of initiator is crucial for the successful radical polymerization of allyl monomers. Common free-radical initiators that could be employed for this compound polymerization include peroxides and azo compounds google.comepo.orgsigmaaldrich.com. Examples of suitable initiators are listed in the table below.
| Initiator Type | Examples |
| Peroxides | Hydrogen peroxide, Benzoyl peroxide, Di-tert-butylperoxide, Tert-butylhydroperoxide, Tert-butylperbenzoate google.comepo.org |
| Azo Compounds | Azobis(isobutyronitrile) (AIBN) google.comepo.orgsigmaaldrich.com |
A key strategy to improve the conversion of allyl monomers is the gradual addition of the free-radical initiator during the polymerization process google.comepo.org. This technique helps to maintain a low and steady concentration of radicals, which can suppress side reactions and lead to higher monomer conversions compared to charging the entire initiator amount at the beginning of the reaction google.comepo.org. The optimal amount and addition rate of the initiator depend on several factors, including the specific initiator used, the monomer concentration, reaction temperature, and desired polymer properties google.com.
For aqueous polymerization, water-soluble initiators like ammonium persulfate are commonly used ciac.jl.cnmdpi.com.
Controlled/Living Polymerization Techniques
Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. These methods are particularly valuable for synthesizing well-defined polymers from monomers that are challenging to polymerize via conventional free radical methods.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique. While specific studies on the RAFT polymerization of this compound are not prevalent, research on the RAFT polymerization of structurally related vinyl sulfonate esters and other unconjugated monomers provides valuable insights researchgate.netdigitellinc.com.
For unconjugated monomers like this compound, xanthate-type chain transfer agents (CTAs) are often more effective than dithioesters or trithiocarbonates, which are typically used for conjugated monomers mdpi.com. The choice of the Z-group in the RAFT agent is critical and should be tailored to the reactivity of the monomer mdpi.com. The table below summarizes some RAFT agents used for the polymerization of related monomers.
| RAFT Agent Type | Example | Monomer Class |
| Xanthate | O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate | Vinyl sulfonate esters researchgate.net |
| Xanthate | S-2-propionic acid-O-ethyl xanthate | N-vinyl pyrrolidone nih.gov |
| Dithiocarbamate | N-aryl N-(4-pyridyl) S-cyanomethyl dithiocarbamates | Vinyl esters mdpi.com |
Successful RAFT polymerization of vinyl sulfonate esters has been achieved using xanthate-type CTAs, yielding polymers with low polydispersities and controlled molecular weights researchgate.net. A similar approach could likely be adapted for this compound.
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled polymerization. The application of ATRP to allyl-containing monomers has been explored, although it can be challenging due to the potential for side reactions involving the allyl group cmu.eduresearchgate.net.
Successful ATRP has been reported for the synthesis of polymers containing sulfonic acid groups, such as poly(p-phenyl styrenesulfonate), using a CuBr/bpy(PMDETA) catalyst system nih.gov. This suggests that with careful selection of the catalyst, ligand, and reaction conditions, ATRP of this compound or its derivatives could be feasible. Functional initiators can also be used in ATRP to introduce specific end-groups to the polymer chains cmu.edu.
The general mechanism of ATRP involves a reversible activation of a dormant species (an alkyl halide) by a transition metal complex, generating a propagating radical cmu.edu. The success of ATRP for a given monomer depends on the equilibrium between the active and dormant species.
Copolymerization of this compound with Other Monomers
Copolymerization of this compound with other vinyl monomers is a promising strategy to tailor the properties of the resulting polymers. By incorporating comonomers such as acrylamide, acrylic acid, or styrene, it is possible to modify characteristics like solubility, thermal stability, and mechanical properties.
Studies on the copolymerization of acrylamide with sodium allylsulfonate have shown that water-soluble copolymers can be prepared using ammonium persulfate as an initiator in an aqueous solution ciac.jl.cn. The monomer reactivity ratios, which describe the relative reactivity of the monomers towards the growing polymer chain, can be determined using methods like the Kelen-Tudos method ciac.jl.cn.
Similarly, hydrogels have been prepared by the crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid researchgate.net. This indicates that the allyl group can participate in crosslinking reactions, which could also be a feature of this compound copolymerization.
The copolymerization of styrene with various monomers is also well-documented mdpi.comresearchgate.netekb.eg. The properties of the resulting copolymers are highly dependent on the comonomer content and the sequence distribution along the polymer chain mdpi.com.
Synthesis and Characterization of this compound Copolymers
The synthesis of copolymers incorporating this compound can be achieved through various methods, with free radical polymerization being a common and versatile approach. This technique allows for the combination of this compound with a wide range of other vinyl monomers to tailor the final properties of the copolymer. For instance, copolymerization with monomers like acrylamide or allyl methacrylate can be initiated by thermal initiators such as 2,2'-Azobis(isobutyronitrile) (AIBN) under an inert atmosphere. researchgate.net The introduction of the sulfonamide group (–SO₂NH–) alongside an allyl group provides unique functionalities within the polymer chain, influencing properties like hydrophilicity, thermal stability, and potential for post-polymerization modification.
The characterization of these copolymers is crucial to confirm their structure, composition, and physical properties. A suite of analytical techniques is typically employed for this purpose. Fourier-transform infrared spectroscopy (FTIR) is used to verify the incorporation of the respective monomers by identifying characteristic absorption bands of their functional groups, such as the stretching vibrations of S=O and N-H in the sulfonamide moiety. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the copolymer's microstructure and the molar ratio of the incorporated monomers. mdpi.comresearchgate.net Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution (polydispersity) of the copolymer chains. nih.gov Thermal properties are assessed using Thermogravimetric Analysis (TGA), which reveals the thermal stability and decomposition profile of the material. researchgate.net
Table 1: Techniques for Characterizing this compound Copolymers
| Technique | Purpose | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Presence of characteristic bonds (e.g., S=O, N-H, C=C). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and composition. | Monomer ratio, tacticity, and connectivity. |
| Gel Permeation Chromatography (GPC) | To measure molecular weight and its distribution. | Number average molecular weight (Mn), weight average molecular weight (Mw), and Polydispersity Index (PDI). |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | Decomposition temperature and degradation profile. |
| Differential Scanning Calorimetry (DSC) | To identify thermal transitions. | Glass transition temperature (Tg) and melting point (Tm). |
Block and Graft Copolymer Architectures
Beyond random copolymers, this compound can be incorporated into more complex polymer architectures like block and graft copolymers. These structures are composed of distinct polymer chains covalently linked together, often leading to microphase separation and unique material properties. researchgate.net
Block Copolymers: These are linear copolymers with long sequences or "blocks" of one monomer followed by a block of another. Synthesis of well-defined block copolymers typically requires controlled/living polymerization techniques. researchgate.net A common strategy involves the sequential addition of monomers. For example, a living polymer chain of a first monomer can be used to initiate the polymerization of a second monomer, such as this compound.
Graft Copolymers: These architectures consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. nih.gov There are three primary methods for synthesizing graft copolymers:
"Grafting from": Initiating sites are created along a polymer backbone, from which the graft chains are grown. nih.govmdpi.com
"Grafting onto": Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. mdpi.com
"Grafting through": This method involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). nih.govmdpi.com
The choice of method depends on the desired graft density and chain length uniformity. nih.gov For a monomer like this compound, its allyl or ethenesulfonyl group could be utilized in these synthetic strategies to create novel amphiphilic or functional graft copolymers. mdpi.com These complex architectures are valuable for applications such as surface modifiers, compatibilizers, and drug delivery vehicles. mdpi.com
Table 2: Comparison of Graft Copolymer Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Grafting from | Graft chains are grown from initiating sites on the main backbone. | High graft density can be achieved; good control over graft length with controlled polymerization. | Potential for backbone degradation during initiation site formation. |
| Grafting onto | Pre-made side chains are attached to the main backbone. | Backbone and grafts can be fully characterized before coupling; uniform graft length. | Lower grafting efficiency due to steric hindrance. |
| Grafting through | A macromonomer is copolymerized with another monomer. | Simple one-pot reaction; control over graft spacing. | Low reactivity of macromonomers can lead to low molecular weight. nih.gov |
Supramolecular Polymerization of this compound Analogues
Supramolecular polymers are formed through directional and reversible non-covalent interactions, such as hydrogen bonding or π-π stacking, which drive the self-assembly of monomeric units into polymer-like chains. nih.gov
Self-Assembly Mechanisms Leading to Supramolecular Polymers
The this compound structure contains a sulfonamide group (–SO₂NH–), which is a powerful motif for directing self-assembly through hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (S=O) act as hydrogen bond acceptors. This capability allows analogues of this compound to form extended chains and networks. acs.org The self-assembly process is driven by the collective strength of these individual, weak interactions. universiteitleiden.nl The bulkiness of groups attached to the sulfonamide can influence the efficiency of this hydrogen bonding, with less bulky substituents generally allowing for more ordered and crystalline assembled structures. acs.org Other non-covalent forces that can contribute to the self-assembly of polymers include van der Waals forces, electrostatic interactions, and hydrophobic effects. nih.gov
Kinetic and Thermodynamic Control in Supramolecular Polymer Formation
The formation of supramolecular polymers can be governed by either kinetic or thermodynamic control, leading to different final structures. researchgate.netresearchgate.net
Thermodynamic Control: Under thermodynamic control, the system reaches its lowest energy state, forming the most stable possible aggregate. This is typically achieved under conditions that allow for equilibrium, such as slow cooling or annealing. The polymerization process is reversible, and the final structure is independent of the assembly pathway. nih.gov
Kinetic Control: Under kinetic control, the final structure is the one that forms the fastest, which may not be the most stable. This often results in a metastable or "kinetically trapped" state. nih.gov Rapid changes in conditions, such as fast cooling or solvent switching, can favor the formation of these kinetic products. These structures can sometimes be converted to the thermodynamic product over time or with the input of energy (e.g., heating). researchgate.net
Supramolecular polymerization can follow different models, such as the isodesmic model, where the association constant for adding a monomer is the same at every step, or the cooperative (or nucleated) model, which involves a difficult initial nucleation step followed by a more favorable elongation phase. nih.govresearchgate.net Understanding these principles allows for precise control over the length, structure, and properties of the resulting supramolecular materials. researchgate.net
Topochemical Polymerization Involving this compound Derivatives
Topochemical polymerization is a unique type of solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules into a specific orientation that is favorable for polymerization. rsc.org This reaction proceeds with minimal atomic or molecular movement, and the stereochemistry of the resulting polymer is dictated by the crystal structure of the monomer.
Solid-State Reactivity and Crystallographic Control
For a derivative of this compound to undergo topochemical polymerization, its molecules must crystallize in a lattice where the reactive groups (the allyl and/or ethenesulfonyl moieties) of adjacent monomers are aligned at an appropriate distance and orientation for bond formation. nih.gov This precise alignment is the cornerstone of topochemical reactions and is typically achieved through crystal engineering. nih.gov Crystal engineering involves the rational design of molecular crystals using intermolecular interactions like hydrogen bonds, halogen bonds, or π-π stacking to control the packing arrangement. nih.gov
By carefully designing derivatives of this compound—for instance, by introducing other functional groups that promote a specific packing motif—it is possible to create a crystalline structure suitable for solid-state polymerization. The reaction can then be initiated by an external stimulus like heat or UV light. The major advantage of this approach is the ability to produce highly stereoregular and crystalline polymers that are often difficult to synthesize using conventional solution-phase methods. rsc.orgnih.gov
Photoinduced Topochemical Polymerization.
Information regarding the photoinduced topochemical polymerization of this compound is not available in the reviewed scientific literature.
Catalytic Chemistry of N Allylethenesulfonamide
Organocatalytic Transformations with N-Allylethenesulfonamide
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. The engagement of this compound in this domain is primarily centered on its functional groups' ability to participate in or influence asymmetric reactions.
This compound as a Substrate in Organocatalyzed Reactions
While direct, extensive research on this compound as a primary substrate in a wide array of organocatalyzed reactions is not broadly documented, the closely related vinyl sulfonamide motif has been recognized for its utility. For instance, vinyl sulfonamides have been employed as a novel amine protecting group in the organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines nih.gov. This suggests a potential role for the ethenesulfonamide (B1200577) portion of this compound in similar synthetic strategies, where it could serve to protect a nitrogen atom while influencing the stereochemical outcome of a reaction.
Furthermore, the sulfonamide functionality itself is a target for organocatalytic transformations. An operationally simple catalytic N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed to produce axially chiral N-aryl sulfonamides and NOBIN analogs in excellent enantiopurity nih.gov. This highlights the potential for the nitrogen atom of this compound to undergo stereoselective alkylation under organocatalytic conditions.
Design of this compound-Derived Organocatalysts
The design and synthesis of organocatalysts derived from this compound is a specialized area with limited available research. The development of novel organocatalysts often involves the incorporation of specific functional groups that can engage in non-covalent interactions, such as hydrogen bonding, or form covalent intermediates with substrates. While chiral sulfonamides have been incorporated into the design of bifunctional organocatalysts, specific examples originating from this compound are not prominently reported in the literature. The inherent chirality and functional handles of derivatives of this compound could, in principle, be exploited for the rational design of new catalysts, but this remains an area for future exploration.
Photoredox Catalysis and this compound Reactivity
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. The electronic properties of this compound make it a suitable candidate for such transformations.
Visible Light-Mediated Transformations of this compound.semanticscholar.orgresearchgate.netbeilstein-journals.org
The sulfonamide moiety can be activated under visible light. Research has demonstrated a catalyst-free arylation of sulfonamides with boronic acids to produce diaryl sulfones through a visible-light-mediated N–S bond cleavage semanticscholar.orgnih.govnih.govnih.govrsc.org. This process offers an alternative to traditional transition-metal-catalyzed methods and showcases the potential for the functionalization of the sulfonamide group in molecules like this compound under photoredox conditions semanticscholar.orgnih.govnih.govnih.govrsc.org.
More directly related to the vinyl sulfonamide structure, a photoredox-mediated α-vinylation of α-amino acids and N-aryl amines has been developed nih.govprinceton.eduorganic-chemistry.org. This method unites vinyl sulfones with photoredox-generated α-amino radicals to furnish allylic amines with high efficiency and stereocontrol nih.govprinceton.eduorganic-chemistry.org. The ethenesulfonamide portion of this compound could potentially act as a radical acceptor in similar reactions. In these transformations, an iridium-based photocatalyst, upon excitation by visible light, generates α-amino radicals via a single-electron transfer (SET) process. These radicals then add to the vinyl sulfone, followed by a β-sulfone elimination to yield the allylic amine product organic-chemistry.org.
Single Electron Transfer (SET) Mechanisms in this compound Reactions.semanticscholar.orgresearchgate.net
The key to the photoredox reactivity of sulfonamides and vinyl sulfones is the process of single electron transfer (SET) nih.gov. In the context of the α-vinylation of amines, the catalytic cycle is initiated by the single-electron oxidation of an amine by the excited state of a photocatalyst (e.g., an Iridium complex) nih.govorganic-chemistry.org. The resulting amine radical cation then undergoes deprotonation to form an α-amino radical. This radical species is nucleophilic and can add to an electron-deficient olefin, such as the ethenesulfonamide moiety of this compound. The subsequent radical intermediate can then undergo further reactions, often involving a radical elimination of a sulfinyl radical, to afford the final product nih.gov. The photocatalyst is regenerated through a reductive quenching of the sulfinyl radical, completing the catalytic cycle nih.gov. The feasibility and efficiency of such SET processes are governed by the redox potentials of the involved species, including the photocatalyst, the amine, and the vinyl sulfone nih.gov.
Transition Metal Catalysis Involving this compound
Transition metal catalysis is a cornerstone of modern organic synthesis, and the dual functionality of this compound provides multiple reaction sites for such catalysts.
A study by Schmidt and co-workers utilized a close analog, N-allyl-N-phenylethenesulfonamide, as a model substrate to investigate the regioselectivity of two distinct transition metal-catalyzed alkenylation reactions researchgate.netresearchgate.net. This work provides direct insight into the catalytic chemistry of this compound.
In the first case, a Ruthenium-catalyzed C-H activating alkenylation with acetanilides was examined. This reaction showed a preferential arylation at the electron-deficient ethenesulfonamide double bond researchgate.net. The reaction conditions and outcomes are summarized in the table below.
Table 1: Ru-Catalyzed Arylation of N-allyl-N-phenylethenesulfonamide with Acetanilides researchgate.net
| Entry | Acetanilide | Product | Yield (%) |
| 1 | Acetanilide | ortho-Alkenylated Acetanilide | 75 |
| 2 | 4-Methoxyacetanilide | ortho-Alkenylated 4-Methoxyacetanilide | 68 |
| 3 | 4-Chloroacetanilide | ortho-Alkenylated 4-Chloroacetanilide | 55 |
Conversely, a Palladium-catalyzed Heck-type coupling with arenediazonium salts demonstrated orthogonal selectivity, with the reaction occurring preferentially at the more electron-rich N-allyl double bond researchgate.net.
Table 2: Pd-Catalyzed Heck-Type Arylation of N-allyl-N-phenylethenesulfonamide with Arenediazonium Salts researchgate.net
| Entry | Arenediazonium Salt | Product | Yield (%) |
| 1 | Benzenediazonium tetrafluoroborate | N-(phenylallyl)-N-phenylethenesulfonamide | 82 |
| 2 | 4-Methoxybenzenediazonium tetrafluoroborate | N-((4-methoxyphenyl)allyl)-N-phenylethenesulfonamide | 78 |
| 3 | 4-Nitrobenzenediazonium tetrafluoroborate | N-((4-nitrophenyl)allyl)-N-phenylethenesulfonamide | 85 |
These findings underscore the tunable reactivity of this compound derivatives, where the choice of transition metal catalyst and reaction partner dictates the site of functionalization. This differential reactivity allows for the selective modification of either the allyl or the ethenesulfonamide moiety, highlighting the synthetic utility of this compound as a building block.
Furthermore, palladium-catalyzed reactions involving N-allyl sulfonamides have been explored for diazidation and acetoxy/hydroxylation reactions researchgate.net. For example, the use of Pd(OAc)2 as a catalyst in combination with Mn(OAc)3·2H2O has been shown to effect the 1,2-diazidation of the double bond in N-allyl sulfonamides under mild conditions researchgate.net.
Role in Homogeneous Catalysis (e.g., in olefin metathesis or hydroamination)
In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound can participate in several key transformations, most notably olefin metathesis and hydroamination.
Olefin Metathesis:
Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, typically containing ruthenium, molybdenum, or tungsten. This compound, possessing two olefinic functionalities, is a potential substrate for both ring-closing metathesis (RCM) and cross-metathesis (CM).
Ring-Closing Metathesis (RCM): Intramolecular RCM of this compound would be expected to yield a five-membered unsaturated cyclic sulfonamide. This transformation is typically promoted by catalysts like Grubbs' or Hoveyda-Grubbs' catalysts. The reaction proceeds through the formation of a metallacyclobutane intermediate, leading to the formation of the cyclic product and the release of a small olefin byproduct, such as ethylene organic-chemistry.orgwikipedia.orgyoutube.com. While specific studies on this compound are not prevalent, the successful RCM of similar diallylic sulfonamides to form unsaturated five- and six-membered rings is well-documented.
Cross-Metathesis (CM): In cross-metathesis, this compound can react with another olefin to generate new, functionalized α,β-unsaturated sulfonamides nih.gov. For instance, the reaction of a vinyl sulfonamide with a variety of olefin partners in the presence of a Hoveyda–Grubbs catalyst has been shown to proceed smoothly, yielding substituted products nih.gov. This methodology has been successfully applied to the synthesis of derivatives of biologically active compounds nih.gov. The general reactivity of vinyl sulfonamides in CM suggests that this compound would be a viable substrate for such transformations nih.govorganic-chemistry.orgcaltech.edu. The choice of catalyst is crucial, with second-generation ruthenium catalysts often showing high efficiency and functional group tolerance organic-chemistry.orgorganic-chemistry.org.
A representative scheme for the cross-metathesis of a vinyl sulfonamide is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| N,N-diethylethenesulfonamide | tert-butyl(hex-5-en-1-yloxy)dimethylsilane | Hoveyda-Grubbs II | (E)-N,N-diethyl-6-((tert-butyldimethylsilyl)oxy)hex-1-enesulfonamide |
| Morpholine-based vinyl sulfonamide | Various olefins | Hoveyda-Grubbs II | Corresponding substituted sulfonamides |
| N-monosubstituted vinyl sulfonamide | Various olefins | Hoveyda-Grubbs II (higher loading) | Corresponding substituted sulfonamides |
Hydroamination:
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and is an atom-economical method for synthesizing nitrogen-containing compounds beilstein-journals.orgd-nb.info. This compound itself does not possess an N-H bond for direct intermolecular hydroamination. However, it can be conceptualized as a product of the hydroamination of a suitable allene with ethenesulfonamide. Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides has been shown to produce N-allylic sulfonamides with high regioselectivity and E-selectivity under mild conditions beilstein-journals.orgd-nb.inforesearchgate.net. This suggests a synthetic route towards this compound and its derivatives.
Furthermore, intramolecular hydroamination of related N-allenyl ureas, catalyzed by gold(I) complexes, has been demonstrated to form bicyclic imidazolidin-2-ones, showcasing the utility of gold catalysis in activating allenes for nucleophilic attack by a tethered nitrogen atom nih.gov. While this compound does not undergo intramolecular hydroamination in its current form, understanding these catalytic processes provides insight into the potential reactivity of the allyl and sulfonamide moieties in related transformations.
Heterogeneous Catalysis with this compound-Modified Surfaces
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. This compound can be utilized in this context by immobilizing it or a catalytically active species derived from it onto a solid support. This approach offers advantages such as ease of catalyst separation and recycling.
One strategy involves the functionalization of porous organic polymers (POPs) or other solid supports with sulfonamide-containing ligands. These functionalized materials can then act as supports for catalytically active metal centers. For instance, sulfonated POPs have been used to support Ziegler-Natta catalysts for ethylene polymerization nih.gov. The sulfonate groups on the polymer surface can interact with and stabilize the active catalytic species. Similarly, a porous organic polymer functionalized with 1,10-phenanthroline has been developed as a metal-free heterogeneous catalyst for the N-alkylation of sulfonamides rsc.org.
This compound, with its reactive vinyl and allyl groups, could potentially be grafted onto polymer supports through polymerization or other covalent attachment methods. The resulting polymer-supported sulfonamide could then be used to chelate metal ions, creating a recyclable heterogeneous catalyst. The catalytic properties of such systems would be influenced by the nature of the polymer matrix, the linker, and the active metal center umass.edukpi.uamdpi.com. For example, the use of soluble polymer supports has been explored to maintain the high activity of homogeneous catalysts while allowing for recovery by precipitation umass.edu.
Acid and Base Catalysis in this compound Reactions
The reactivity of this compound can be significantly influenced by the presence of acids or bases, which can act as catalysts to promote various transformations.
Brønsted Acid/Base Catalysis Mechanisms
Brønsted acids (proton donors) and bases (proton acceptors) can catalyze reactions of this compound by protonating or deprotonating specific functional groups, thereby altering their reactivity.
Brønsted Acid Catalysis:
A Brønsted acid can protonate the nitrogen or the oxygen atoms of the sulfonamide group. Protonation of the nitrogen atom would increase the electrophilicity of the vinyl group, making it more susceptible to nucleophilic attack. This activation could facilitate cascade cyclization reactions. For example, Brønsted acid-catalyzed N-acyliminium cyclization cascades of tryptamines with enol lactones have been developed to form complex heterocyclic structures nih.gov. While the substrate is different, the principle of activating a molecule for intramolecular cyclization via protonation is relevant.
Similarly, Brønsted acids have been shown to catalyze the hydrothiolation and cascade cyclization of allenes for the synthesis of thiochromane compounds researchgate.net and the controllable cyclization of alkynyl thioethers via dearomatization rsc.org. These examples highlight the potential for Brønsted acids to initiate intramolecular bond-forming reactions in unsaturated systems like this compound.
Brønsted Base Catalysis:
A Brønsted base could potentially deprotonate the carbon atom alpha to the sulfonyl group, although this is generally not a very acidic position. A more likely role for a Brønsted base would be to act as a proton shuttle or to activate a nucleophile that could then react with the electrophilic centers of this compound.
Lewis Acid/Base Activation of this compound
Lewis acids (electron-pair acceptors) and bases (electron-pair donors) offer alternative mechanisms for activating this compound.
Lewis Acid Activation:
A Lewis acid can coordinate to the oxygen atoms of the sulfonyl group or the nitrogen atom of the sulfonamide. This coordination would withdraw electron density from the sulfonamide moiety, enhancing the electrophilicity of the vinyl group and making it more susceptible to nucleophilic attack. This principle is widely used in catalysis. For instance, Lewis acids have been shown to mediate the allylation of vinyl diazonium ions nih.gov.
Lewis acid catalysis is also employed in cyclization reactions. The Lewis acid-catalyzed [2+4] cyclization of 3-alkyl-2-vinylindoles with α,β-unsaturated N-sulfonyl ketimines is a relevant example of activating a system containing a sulfonyl group for a cyclization reaction researchgate.net. A combination of Lewis and Brønsted acids has been used for the cyclization/amidation of 1,6-enynes with nitriles nih.gov. This suggests that a similar strategy could potentially be applied to this compound to induce intramolecular cyclization or to react with external nucleophiles.
Lewis Base Activation:
A Lewis base could potentially interact with the sulfur atom of the sulfonamide, although this is less common. More typically, a Lewis base would act as a nucleophilic catalyst, attacking one of the electrophilic centers of this compound to form a reactive intermediate that then undergoes further reaction.
Enzyme-Mediated Transformations of this compound
The use of enzymes as catalysts (biocatalysis) offers a green and highly selective approach to chemical transformations. The functional groups in this compound present potential handles for enzymatic reactions.
Biocatalytic Approaches for Selective Transformations
While specific studies on the enzymatic transformation of this compound are not widely reported, the reactivity of its functional groups suggests several possibilities.
Lipase-Catalyzed Reactions:
Lipases are versatile enzymes that are well-known for their ability to catalyze hydrolysis and esterification reactions. However, they can also catalyze N-acylation reactions with high regio- and enantioselectivity nih.govmdpi.com. For example, lipases have been used for the selective amidation of phenylglycinol nih.gov and the kinetic resolution of various amines and alcohols mdpi.comnih.gov. While this compound does not have a primary or secondary amine for direct acylation, its sulfonamide linkage might be susceptible to hydrolysis under certain lipase-catalyzed conditions, although this is not a typical reaction for this enzyme class. Lipases have also been shown to catalyze cyclization reactions, such as the synthesis of tetrasubstituted dihydrothiophenes from β-ketothioamides and β-nitrostyrenes mdpi.com. This demonstrates the potential of lipases to catalyze C-C and C-S bond formation, which could be relevant for transformations of this compound derivatives.
Other Potential Enzymatic Transformations:
Other classes of enzymes could also potentially act on this compound. For instance, oxidoreductases could potentially oxidize the double bonds. Hydratases could add water across the double bonds. The specific enzymes and reaction conditions would need to be determined experimentally, likely through screening of enzyme libraries. The field of biocatalysis is rapidly expanding, with enzymes being engineered to perform a wide range of chemical transformations on non-natural substrates.
Supramolecular Assemblies and N Allylethenesulfonamide
Non-Covalent Interactions in N-Allylethenesulfonamide Systems
Non-covalent interactions are crucial in determining the three-dimensional structures of large molecules and molecular aggregates. wikipedia.org In the context of this compound, hydrogen bonding, π-stacking, and van der Waals forces are expected to be the primary drivers of its supramolecular behavior.
Hydrogen Bonding Networks Formed by the Sulfonamide Group
The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). nih.govnih.gov This dual capacity allows for the formation of robust and directional hydrogen bonding networks. In a hypothetical crystalline or aggregated state of this compound, the N-H proton would preferentially form hydrogen bonds with the sulfonyl oxygens of neighboring molecules. nih.gov This interaction often leads to the formation of characteristic chain or ring motifs in related sulfonamide crystal structures. nih.gov The precise geometry and strength of these networks would be influenced by the steric hindrance and electronic effects of the allyl and ethenesulfonyl moieties.
Self-Assembly Processes of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.org For derivatives of this compound, this process would be dictated by the interplay of the various intermolecular forces.
Molecular Recognition and Directed Self-Assembly
Molecular recognition, the specific binding between molecules, is the foundation of directed self-assembly. nih.govnih.gov In a system of this compound derivatives, the specific and directional nature of hydrogen bonding within the sulfonamide group would be the primary driver for molecular recognition. This would guide the molecules to assemble in a predictable manner, potentially leading to well-defined nanostructures. The unsaturated moieties could also play a role in directing the assembly through weaker but cumulative π-π and van der Waals interactions.
Formation of Ordered Supramolecular Architectures
The combination of strong, directional hydrogen bonds and weaker, less-directional π-stacking and van der Waals forces could lead to the formation of various ordered supramolecular architectures. rsc.org Depending on the conditions, one could hypothetically observe the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture would be highly dependent on factors such as solvent, temperature, and the presence of any templating agents.
Host-Guest Chemistry with this compound-Based Systems
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.govnih.gov While there is no specific research on this compound in this context, one can speculate on its potential. If this compound were to self-assemble into a structure with defined cavities or channels, these could potentially act as hosts for small guest molecules. The binding of the guest would be mediated by non-covalent interactions with the interior of the host structure. For instance, the sulfonamide groups lining a cavity could interact with a guest via hydrogen bonding. The development of such host-guest systems would require careful design and synthesis of this compound derivatives to control the size and chemical nature of the binding pockets.
Complexation with Macrocyclic Hosts
The encapsulation or binding of guest molecules within the cavities of macrocyclic hosts is a fundamental concept in host-guest chemistry. wikipedia.org While specific studies on the complexation of this compound with macrocyclic hosts are not extensively documented, the structural features of the molecule allow for informed predictions regarding its potential interactions with common macrocycles like cyclodextrins, calixarenes, and cucurbiturils.
The sulfonamide group is known to be a competent anion binder and can participate in hydrogen bonding. researchgate.net The allyl and ethenyl groups, with their π-electron systems and hydrophobic character, can be expected to interact favorably with the hydrophobic cavities of cyclodextrins. Research on the host-guest chemistry of naphthyl-sulfonamide substituted poly(acrylates) with cyclodextrins has demonstrated that such sulfonamide derivatives can indeed be encapsulated. adelaide.edu.au The stability of these complexes is influenced by the size of the cyclodextrin (B1172386) cavity and the structure of the guest molecule.
Similarly, calixarenes and related resorcinarenes, with their well-defined cavities, are known to form inclusion complexes with a wide range of small organic molecules. nih.gov The binding within these hosts is often driven by a combination of hydrophobic and π-π stacking interactions. The aromatic character of the vinyl and allyl groups in this compound could facilitate its inclusion within the cavities of these macrocycles.
To illustrate the potential binding affinities, the following table presents hypothetical binding constants (Kₐ) for the complexation of this compound with various macrocyclic hosts, based on values observed for structurally related sulfonamide and vinyl compounds.
| Macrocyclic Host | Guest Molecule | Solvent | Binding Constant (Kₐ, M⁻¹) |
| β-Cyclodextrin | This compound | Water | 150 |
| γ-Cyclodextrin | This compound | Water | 85 |
| p-Sulfonatocalix jddtonline.infoarene | This compound | Water | 5.2 x 10³ |
| Cucurbit nih.govuril | This compound | Water | 1.8 x 10⁴ |
Note: The data in this table is illustrative and based on the binding behavior of analogous compounds. Specific experimental data for this compound is not currently available.
Selective Binding and Recognition Mechanisms
The selective binding of a host to a specific guest is a hallmark of molecular recognition. nih.gov For this compound, selectivity in binding to a macrocyclic host would be dictated by a combination of factors including size and shape complementarity, as well as the strength of non-covalent interactions.
The presence of both hydrophobic (allyl and ethenyl groups) and polar (sulfonamide group) regions in this compound allows for multipoint recognition. A macrocyclic host with a cavity that can accommodate the hydrophobic parts of the molecule while its portals can interact with the sulfonamide group via hydrogen bonding or dipole-dipole interactions would be expected to exhibit higher binding affinity and selectivity.
For instance, functionalized cyclodextrins or calixarenes bearing specific recognition sites could be designed to selectively bind this compound over other similar molecules. The principle of using macrocycles to recognize single amide or urea (B33335) functionalities has been demonstrated, suggesting that the sulfonamide group in this compound could serve as a primary recognition site. justia.com
Dynamic Supramolecular Systems Involving this compound
Dynamic supramolecular systems are characterized by their ability to change their properties in response to external stimuli. jddtonline.info The incorporation of this compound into such systems could be achieved through the reversible nature of non-covalent interactions or by leveraging the reactivity of its functional groups in dynamic covalent chemistry. nih.govnih.govethernet.edu.et
Stimuli-Responsive Behavior of Supramolecular Gels and Networks
Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent. thieme-connect.deresearchgate.net These materials are often stimuli-responsive, meaning their gel-to-sol transition or other properties can be controlled by external triggers such as pH, temperature, light, or the presence of specific chemical species. nih.gov
Polymers and networks containing sulfonamide groups have been shown to exhibit pH-responsive behavior. frontiersin.org The acidity of the N-H bond in the sulfonamide group can be modulated by the pH of the surrounding medium, which in turn can affect the hydrogen bonding interactions that are crucial for the stability of a supramolecular gel network.
The presence of the allyl and vinyl groups in this compound provides handles for polymerization or cross-linking to form hydrogel networks. These networks could be designed to be stimuli-responsive. For example, a hydrogel formed by the polymerization of this compound could exhibit swelling or deswelling behavior in response to changes in pH due to the protonation/deprotonation of the sulfonamide moieties. The vinyl sulfonamide functional group has been utilized in the synthesis of sequence-defined click nucleic acids that can assemble into dynamically responsive materials, highlighting the potential of this moiety in creating smart materials. nih.gov
The following table outlines the potential stimuli-responsive behavior of a hypothetical hydrogel based on this compound.
| Stimulus | Response of Hydrogel Network | Potential Mechanism |
| pH Change (decrease) | Swelling | Protonation of sulfonamide groups, leading to electrostatic repulsion and network expansion. |
| pH Change (increase) | Deswelling | Deprotonation of sulfonamide groups, reducing electrostatic repulsion and causing network collapse. |
| Temperature Change | Volume Phase Transition | Alteration of hydrogen bonding interactions within the network. |
| Introduction of Metal Ions | Gelation or Gel Collapse | Coordination of metal ions with the sulfonamide groups, acting as cross-linkers or disrupting existing cross-links. |
Note: This table describes the expected behavior of a hypothetical this compound-based hydrogel based on the known properties of similar functional polymers.
Theoretical and Computational Investigations of N Allylethenesulfonamide
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-Allylethenesulfonamide, DFT calculations would typically be employed to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). These calculations would provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
Ab Initio Calculations of Reaction Pathways
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, would be crucial for mapping out potential reaction pathways for this compound. These calculations could elucidate the mechanisms of reactions such as additions to the vinyl or allyl groups, and rearrangements. By calculating the energies of transition states and intermediates, researchers could predict the feasibility and kinetics of various chemical transformations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system.
Conformational Analysis of this compound
This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.
Simulation of Intermolecular Interactions and Self-Assembly
MD simulations can also be used to investigate how this compound molecules interact with each other and with solvent molecules. These simulations could reveal the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, and predict whether the molecules tend to self-assemble into larger structures in different environments.
Computational Design and Prediction
The insights gained from quantum chemical and molecular dynamics studies could be leveraged for the computational design of new molecules based on the this compound scaffold. By modifying functional groups and observing the effects on computed properties, it would be theoretically possible to design derivatives with tailored electronic, reactive, or self-assembly characteristics.
Predictive Modeling for this compound Synthesis and Reactivity
Predictive modeling in chemistry leverages computational algorithms and theoretical principles to forecast the outcomes of chemical reactions and the intrinsic reactivity of molecules. For this compound, these models are instrumental in optimizing synthetic routes and understanding its reactivity profile.
Modern approaches to synthesis prediction often employ machine learning algorithms trained on large datasets of chemical reactions. frontiersin.orgarxiv.orgengineering.org.cn These tools can suggest potential synthetic pathways for a target molecule like this compound by recursively breaking it down into simpler, commercially available precursors. engineering.org.cn For instance, a retrosynthetic analysis might propose the reaction between allylamine (B125299) and ethenesulfonyl chloride as a primary route. Computational models can further refine this by predicting reaction conditions, such as suitable solvents and catalysts, that would maximize the yield and purity of this compound. arxiv.org
In terms of reactivity, predictive models can elucidate the behavior of this compound in various chemical environments. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules, which in turn can predict their reactivity. chemrxiv.org For this compound, DFT calculations can identify the most reactive sites within the molecule. For example, the vinyl group and the allyl group present distinct sites for electrophilic and nucleophilic attack, and computational models can quantify their relative reactivity.
A variety of parameters derived from computational models can be used to predict reactivity. nih.gov These include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and calculated atomic charges. For this compound, the LUMO would likely be centered on the ethenesulfonyl group, indicating its susceptibility to nucleophilic attack, a key aspect of its potential as a reactive intermediate in organic synthesis.
Table 1: Predicted Reactivity Parameters for this compound
| Parameter | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital, suggesting the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, highlighting the electrophilic nature of the sulfonyl group. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests that the molecule is polar, influencing its solubility and intermolecular interactions. |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational chemistry studies.
In Silico Screening for Functional Derivatives
In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential to exhibit desired properties. rsc.org This approach is significantly faster and more cost-effective than traditional experimental screening. For this compound, in silico screening can be employed to design and identify functional derivatives with enhanced or novel properties.
The process begins with the creation of a virtual library of this compound derivatives. This can be achieved by systematically modifying the core structure, for instance, by introducing different substituents on the allyl or ethenyl groups. These modifications can modulate the electronic and steric properties of the molecule.
Once the virtual library is established, computational tools are used to predict the properties of each derivative. For example, if the goal is to develop new carbonic anhydrase inhibitors, molecular docking simulations can be performed to predict how well each derivative binds to the active site of the enzyme. nih.gov Docking algorithms score the binding affinity based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their predicted activity. nih.gov These models can accelerate the screening process by identifying the key molecular descriptors that influence the desired property.
Table 2: Illustrative Data from an In Silico Screening of this compound Derivatives for Carbonic Anhydrase IX Inhibition
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| AES-001 | Parent this compound | -5.8 | Hydrogen bond with Thr200 |
| AES-002 | 4-Fluorophenyl group on the allyl moiety | -7.2 | Enhanced hydrophobic interactions and a halogen bond with the active site. |
| AES-003 | Pyridyl group on the ethenyl moiety | -6.5 | Additional hydrogen bonding with Gln92 |
Note: The data in this table is hypothetical and serves to illustrate the type of results generated from in silico screening studies.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the atomic level. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways. wikipedia.orgkhanacademy.org
Transition State Analysis of this compound Reactions
A transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. chemguide.co.uk The analysis of transition states is crucial for understanding reaction kinetics, as the energy of the transition state determines the activation energy of the reaction. youtube.com
For reactions involving this compound, such as its polymerization or its participation in cycloaddition reactions, computational methods can be used to locate and characterize the transition state structures. Techniques such as DFT are commonly employed to optimize the geometry of the transition state and calculate its energy. chemrxiv.org
For example, in a Diels-Alder reaction where this compound acts as a dienophile, the transition state would involve the concerted formation of two new carbon-carbon bonds. Computational analysis can reveal the degree of synchronicity of these bond formations and the electronic nature of the transition state.
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Type | Reactant | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Michael Addition | Thiophenol | Acetonitrile | 15.2 |
| Diels-Alder Cycloaddition | Cyclopentadiene | Toluene | 20.5 |
Note: This data is illustrative and represents the kind of information that can be obtained from transition state analysis.
Energy Profiles and Reaction Coordinate Mapping
An energy profile, also known as a reaction coordinate diagram, is a graphical representation of the energy of a chemical system as it progresses along the reaction coordinate from reactants to products. wikipedia.org These diagrams provide a visual depiction of the energetic landscape of a reaction, including the relative energies of reactants, products, intermediates, and transition states. khanacademy.orgchemguide.co.uk
For a given reaction of this compound, computational chemistry can be used to map out the entire energy profile. wikipedia.org This involves calculating the energy of the system at various points along the reaction coordinate. The reaction coordinate itself is a parameter that represents the progress of the reaction.
The shape of the energy profile provides valuable information about the reaction mechanism. chemguide.co.uk A single peak in the profile indicates a one-step reaction with a single transition state. Multiple peaks and valleys suggest a multi-step reaction involving one or more intermediates. khanacademy.org The height of the energy barriers corresponds to the activation energies of the individual steps, allowing for the identification of the rate-determining step. youtube.com
By mapping the energy profiles for different potential reaction pathways, it is possible to predict which pathway is kinetically and thermodynamically favored. This information is invaluable for controlling the outcome of chemical reactions and designing more efficient synthetic processes.
N Allylethenesulfonamide in Advanced Materials Science Research
Polymer Materials from N-Allylethenesulfonamide
The distinct reactivity of the two unsaturated groups in this compound allows for sophisticated polymer design. The vinyl group is susceptible to Michael addition reactions, while the allyl group is typically less reactive in radical polymerizations, often leading to oligomers due to degradative chain transfer. researchgate.net This difference can be exploited to create complex polymer architectures.
Synthesis of Functional Polymers with Pendant Sulfonamide and Unsaturated Groups
The synthesis of functional polymers from this compound can be approached through several strategic pathways that leverage its unique chemical structure. The presence of both a highly reactive vinylsulfonamide group and a less reactive allyl group allows for selective polymerization and subsequent modification.
One of the most effective methods for polymerizing monomers with vinylsulfonamide groups is through thiol-Michael addition polymerization. nih.govresearchgate.net This step-growth reaction is highly efficient and proceeds under mild conditions, often initiated by a base or UV light. By reacting this compound with multifunctional thiols, crosslinked polymer networks can be readily formed. researchgate.net The unreacted pendant allyl groups remain available for further post-polymerization modification, allowing for the introduction of other functionalities.
Alternatively, the sulfonamide N-H group offers a handle for post-polymerization modification. For instance, polymers can be first synthesized through the vinyl or allyl groups, and the secondary amine of the sulfonamide motif can then be functionalized via reactions like aza-Michael additions. researchgate.net This approach paves the way for creating polymeric protected β-amino acid derivatives. researchgate.net
While the homopolymerization of allyl monomers via free-radical pathways is often inefficient, they can be effectively copolymerized with other monomers. researchgate.net Coordination-insertion copolymerization has been shown to be a viable method for incorporating allyl monomers into polymer chains. acs.org This allows for the synthesis of linear copolymers where the this compound units introduce pendant sulfonamide and vinyl/allyl groups along the backbone.
| Polymerization Method | Target Functional Group | Resulting Polymer Structure | Key Advantages |
| Thiol-Michael Addition | Vinyl Group | Crosslinked network with pendant allyl groups | High efficiency, mild reaction conditions, orthogonal functional handle. nih.gov |
| Radical Copolymerization | Allyl Group | Linear copolymer with pendant vinylsulfonamide groups | Incorporation into various polymer backbones. researchgate.net |
| Coordination-Insertion Copolymerization | Allyl Group | Highly linear copolymer with in-chain functional units. acs.org | Precise control over polymer architecture. |
| Post-Polymerization Modification | Sulfonamide N-H | Functionalized polymer backbone | Versatile introduction of new chemical moieties. researchgate.net |
Development of Optoelectronic Materials from this compound Polymers
Optoelectronic materials are defined by their ability to interact with and control light, a property crucial for devices like LEDs and solar cells. ossila.com While research directly linking this compound to optoelectronics is nascent, its chemical structure offers significant potential for creating such materials. The development of these materials often involves tailoring their electronic properties to control how they absorb and emit light. ossila.com
Polymers derived from this compound could serve as scaffolds for optoelectronic applications. The sulfonamide group, or the pendant unsaturated groups, can be functionalized with chromophores or other photoactive moieties. This would allow for the precise tuning of the material's optical and electronic properties. For example, arylsilane or siloxane units, which have been studied for their utility in Organic Light Emitting Diodes (OLEDs), could potentially be attached to the polymer backbone. rsc.org
Furthermore, the sulfonamide group itself is electron-withdrawing, which could be used to modify the electronic energy levels of a conjugated polymer system if this compound were incorporated as a comonomer. This tuning is critical for optimizing charge injection and transport in optoelectronic devices. The versatility of the polymer backbone allows for the creation of materials that could function as emitters, charge transport layers, or hosts for phosphorescent emitters in OLEDs. rsc.org
Application in Functional Coatings and Surfaces
Functional coatings are thin layers applied to surfaces to introduce new properties, such as hydrophilicity, reactivity, or responsiveness. nih.gov The unique chemical handles of this compound make it an excellent candidate for designing advanced functional surfaces.
Surface Modification using this compound Derivatives
Surface modification aims to alter the properties of a material's interface without changing its bulk characteristics. nih.gov Derivatives of this compound can be grafted onto various substrates to impart specific functionalities. This can be achieved by initiating polymerization from the surface or by attaching pre-synthesized polymers.
For example, the vinyl group of the monomer can readily react with surface-bound nucleophiles, such as thiols or amines, via Michael addition. This process allows for the covalent attachment of the monomer to a surface, creating a layer with pendant allyl and sulfonamide groups. These groups can then be used for further functionalization. The sulfonamide group can increase the hydrophilicity of an otherwise hydrophobic surface and provide a site for hydrogen bonding or metal ion chelation. This approach is valuable for creating biocompatible coatings on medical devices or for preparing stationary phases in chromatography. nih.gov
| Substrate Material | Grafting Method | Introduced Functionality | Potential Application |
| Polymeric Films | UV-initiated Grafting | Increased Hydrophilicity, Reactive Sites | Biocompatible Membranes, Sensor Surfaces |
| Silicon Wafers | Silanization followed by Michael Addition | Chemical Reactivity, Metal Chelation | Microelectronics, Catalysis Supports |
| Metallic Nanoparticles | Thiol-ene "Click" Chemistry | Colloidal Stability, Bioconjugation Sites | Targeted Drug Delivery, Imaging Probes |
Development of Responsive Polymer Films
Stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external signals like pH, temperature, or light. nih.gov Polymers incorporating this compound are promising candidates for the development of pH-responsive films.
The responsiveness stems from the acidic proton on the sulfonamide nitrogen. In its neutral (protonated) state, the sulfonamide group can act as a hydrogen bond donor. Upon deprotonation in a basic environment, it becomes an anion. This change in charge state can dramatically alter the polymer's properties. In a polymer film, this transition can induce swelling or collapse due to changes in electrostatic repulsion and hydration. For instance, a hydrogel film made from a copolymer of this compound could swell at high pH as the sulfonamide groups become deprotonated and repel each other, drawing more water into the network. This behavior is reversible and can be exploited for applications in sensors, drug delivery systems, and smart membranes. researchgate.net
| Stimulus | Polymer State (Low pH) | Polymer State (High pH) | Resulting Change in Film |
| pH | Sulfonamide is protonated (R-SO₂-NHR') | Sulfonamide is deprotonated (R-SO₂-N⁻R') | Swelling/Deswelling, Change in Permeability |
This compound in Nanomaterials and Soft Matter
Soft matter, including materials like hydrogels and polymer brushes, and functional nanomaterials represent frontiers in materials science. This compound provides a molecular tool for the design and synthesis of these complex systems.
The monomer is particularly well-suited for creating advanced hydrogels, which are crosslinked polymer networks that can absorb large amounts of water. rsc.org By using a multifunctional thiol crosslinker, this compound can be polymerized via a thiol-Michael addition reaction to form a hydrogel. researchgate.net The remaining pendant allyl groups within the gel network can serve as sites for secondary crosslinking or for the attachment of bioactive molecules, such as peptides or growth factors. This allows for the creation of hydrogels with highly tunable mechanical properties and biological functions, suitable for applications in tissue engineering and regenerative medicine.
In the realm of nanomaterials, this compound can be used to functionalize the surface of nanoparticles. researchgate.net For instance, it can be attached to gold or semiconductor nanoparticles through its vinyl or allyl groups. The sulfonamide moiety provides a hydrophilic shell, which can improve the colloidal stability of the nanoparticles in aqueous environments. researchgate.net Furthermore, the reactive groups can be used to conjugate targeting ligands or therapeutic agents, transforming the nanoparticles into sophisticated platforms for diagnostics and drug delivery. specialchem.com
Self-Assembled Nanostructures from this compound Analogues
The molecular architecture of this compound and its analogues, characterized by the presence of a sulfonamide group and a polymerizable vinyl moiety, provides a versatile platform for the design of self-assembling materials. The sulfonamide group, with its capacity for hydrogen bonding and its specific polarity, plays a crucial role in directing the non-covalent interactions that lead to the formation of ordered nanostructures. Research into analogous vinylsulfonamide-based polymers has demonstrated their potential to self-assemble into a variety of well-defined morphologies, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, where applicable.
The process of self-assembly is predicated on the spontaneous organization of molecules into stable, non-covalently bonded aggregates. For polymers derived from this compound analogues, the nature and arrangement of the substituent groups on the sulfonamide nitrogen and the polymer backbone dictate the final morphology of the self-assembled structure. By synthetically modifying these analogues, researchers can tune the intermolecular forces to favor the formation of specific nanostructures such as micelles, vesicles, or nanofibers.
A significant advancement in this area involves the synthesis of sequence-defined polymers incorporating vinylsulfonamide monomers. This approach allows for precise control over the placement of functional groups along the polymer chain, thereby programming the self-assembly process with a high degree of specificity. For instance, the strategic incorporation of nucleobase-functionalized vinylsulfonamide monomers has been shown to yield materials capable of forming complex, dynamically responsive nanostructures through sequence-specific interactions. These materials can exhibit stimuli-responsive behavior, with the self-assembled structures undergoing reversible transitions in response to external triggers such as temperature or the presence of specific molecules.
The table below summarizes representative this compound analogues and the nanostructures they are predicted to form based on research into similar vinylsulfonamide systems.
| This compound Analogue | Key Structural Features | Predominant Non-Covalent Interactions | Observed/Predicted Nanostructure |
| Poly(N-methyl-ethenesulfonamide) | Methyl-substituted sulfonamide | Hydrogen bonding, van der Waals forces | Micelles, Nanoparticles |
| Poly(N-phenyl-ethenesulfonamide) | Phenyl-substituted sulfonamide | Hydrogen bonding, π-π stacking | Nanofibers, Vesicles |
| Adenine-functionalized vinylsulfonamide copolymer | Nucleobase-functionalized side chains | Sequence-specific hydrogen bonding | Colloidal nanoparticles, Organogels |
| Thymine-functionalized vinylsulfonamide copolymer | Nucleobase-functionalized side chains | Sequence-specific hydrogen bonding | Colloidal nanoparticles, Organogels |
Hydrogels and Organogels with Sulfonamide Components
The incorporation of the this compound moiety into polymer networks has led to the development of advanced hydrogels and organogels with tunable properties. The sulfonamide group imparts unique characteristics to these gels, influencing their mechanical strength, hydrolytic stability, and responsiveness to environmental stimuli.
Organogels are analogous systems where an organic liquid is entrapped within a three-dimensional network. This compound-based organogels can be formed through the self-assembly of functionalized oligomers or polymers in an organic solvent. The interplay of hydrogen bonding and other non-covalent interactions involving the sulfonamide group is critical for the formation of the gel network. Research on vinylsulfonamide-based systems has shown that sequence-defined oligomers can act as effective gelators, forming organogels that are responsive to temperature and the presence of competing molecules.
The mechanical properties of these gels can be tailored by controlling the crosslinking density and the chemical structure of the monomers. For instance, the use of multifunctional vinylsulfonamide monomers in thiol-ene click polymerization has been shown to yield networks with a wide range of mechanical behaviors, from soft and flexible to hard and glassy materials.
The following table presents a summary of the properties of hydrogels and organogels formulated with sulfonamide components analogous to this compound.
| Gel Type | Monomer/Crosslinker System | Key Properties | Potential Applications |
| Hydrogel | Multifunctional vinylsulfonamides with thiol crosslinkers | High hydrolytic stability, Tunable mechanical strength | Scaffolds for tissue engineering, Drug delivery matrices |
| Organogel | Sequence-defined vinylsulfonamide oligomers | Thermo-responsive, Stimuli-responsive | Smart materials, Sensing platforms |
| Hydrogel | Copolymer of this compound and a hydrophilic monomer | pH-responsive swelling, Biocompatible | pH-sensitive drug release systems, Biosensors |
| Organogel | Self-assembly of amphiphilic block copolymers with vinylsulfonamide segments | Controlled release of hydrophobic molecules | Delivery vehicles for non-polar drugs, Reaction media |
Mechanistic Insights of Sulfonamide Containing Compounds in Biological Systems
Molecular Mechanisms of Action for Sulfonamide-Containing Biomolecules
The biological activity of sulfonamide-containing molecules is intrinsically linked to their ability to interact with and modulate the function of key proteins in biological systems. These interactions are governed by the specific three-dimensional structure of both the sulfonamide derivative and its protein target.
Binding Interactions with Target Proteins (e.g., enzymes, receptors)
The sulfonamide moiety is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with protein targets, including enzymes and receptors. The primary interaction often involves the sulfonamide group acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases and matrix metalloproteinases (MMPs) nih.govtandfonline.comnih.gov. In these enzymes, the deprotonated sulfonamide nitrogen coordinates with the catalytic zinc ion, effectively inhibiting the enzyme's function acs.orgnih.gov.
Beyond zinc coordination, the sulfonamide group can form crucial hydrogen bonds with amino acid residues in the active site of a protein nih.gov. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. For instance, in the inhibition of carbonic anhydrase II, the sulfonamide moiety forms hydrogen bonds with the Thr199 residue, which helps to stabilize the enzyme-inhibitor complex acs.org.
Sulfonamides are also known to bind to transport proteins like human serum albumin (HSA) nih.govnih.gov. This binding is often competitive, with multiple sulfonamides and other drugs vying for the same binding sites on albumin nih.gov. The interactions with HSA are typically driven by a combination of hydrophobic and electrostatic forces nih.gov.
| Target Protein Class | Key Interactions with Sulfonamide Moiety | Example Target |
| Metalloenzymes | Coordination with the active site metal ion (e.g., Zn²⁺), hydrogen bonding. nih.govtandfonline.comnih.govacs.orgnih.gov | Carbonic Anhydrase, Matrix Metalloproteinases. nih.govtandfonline.comnih.govacs.orgnih.gov |
| Receptors | Hydrogen bonding, hydrophobic interactions, electrostatic interactions. nih.govnih.gov | Endothelin Receptors. nih.govnih.gov |
| Transport Proteins | Hydrophobic interactions, electrostatic interactions. nih.govnih.gov | Human Serum Albumin. nih.govnih.gov |
Modulation of Protein Function by Sulfonamide Scaffolds
By binding to target proteins, sulfonamide scaffolds can modulate their function in several ways. The most common mechanism is competitive inhibition, where the sulfonamide-containing molecule binds to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity researchgate.net. This is the primary mechanism of action for sulfonamide inhibitors of carbonic anhydrase and dihydropteroate (B1496061) synthase.
In the context of receptors, sulfonamide derivatives can act as antagonists, binding to the receptor and preventing its activation by the endogenous ligand nih.govnih.govresearchgate.net. This blockage of receptor signaling can have a wide range of physiological effects, depending on the specific receptor and its downstream pathways. The ethenesulfonamide (B1200577) class of endothelin receptor antagonists exemplifies this mode of action nih.govnih.gov.
Furthermore, the vinyl sulfonamide moiety, as present in N-Allylethenesulfonamide, can act as a "warhead" for covalent inhibition nih.govdovepress.comnih.govrsc.orgresearchgate.netresearchgate.netrsc.org. In this mechanism, the vinyl group can undergo a Michael addition reaction with a nucleophilic amino acid residue (such as cysteine or lysine) in the target protein, forming an irreversible covalent bond nih.govdovepress.comnih.govrsc.orgresearchgate.netresearchgate.netrsc.org. This covalent modification permanently inactivates the protein.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For sulfonamide-containing compounds, SAR studies have provided invaluable insights into the key structural features required for potent and selective protein targeting.
Elucidating Key Structural Features of the this compound Moiety for Biological Activity
While specific SAR studies on this compound are not extensively documented, we can infer key structural contributions to its potential biological activity by examining related compounds.
The ethenesulfonamide core is a critical determinant of activity. Studies on 2-arylethenesulfonamide derivatives as endothelin receptor antagonists have revealed that modifications to the ethenyl group can significantly impact potency and selectivity nih.gov. For instance, the introduction of an ethyl group at the 1-position of the ethenyl group was found to produce a selective antagonist nih.gov. This suggests that the stereochemistry and substitution pattern of the vinyl group in this compound are likely to be crucial for its interaction with a target protein.
The N-allyl group introduces a flexible, hydrophobic substituent that can influence binding affinity and selectivity acs.orgnih.govwikipedia.org. The allyl group's double bond can participate in π-stacking interactions with aromatic residues in a binding pocket, and its flexibility allows it to adopt an optimal conformation for binding acs.orgwikipedia.org. The reactivity of the allylic position could also play a role in certain biological contexts wikipedia.org. SAR studies of N,N-diallyltryptamines have shown that the allyl substituents contribute significantly to receptor binding affinity nih.gov.
The sulfonamide linker itself is a key feature. Its geometry and electronic properties are vital for proper orientation within the binding site and for forming essential interactions, such as coordination with metal ions or hydrogen bonding nih.govelifesciences.orgchapman.edunih.gov.
| Structural Moiety | Potential Contribution to Biological Activity |
| Ethenesulfonamide Core | Potential for covalent modification of target proteins via Michael addition. Determines the geometry and electronic profile for receptor interaction. nih.govnih.govdovepress.comnih.govrsc.orgresearchgate.netresearchgate.netrsc.org |
| N-Allyl Group | Provides hydrophobic interactions and conformational flexibility. The double bond may engage in π-stacking. acs.orgnih.govwikipedia.org |
| Sulfonamide Linker | Acts as a key interaction point (e.g., zinc binding, hydrogen bonding) and influences the overall orientation of the molecule in the binding site. nih.govelifesciences.orgchapman.edunih.gov |
Sulfonamide-Based Molecular Probes for Biochemical Research
The versatility of the sulfonamide scaffold has led to its use in the development of molecular probes for biochemical research. These probes are valuable tools for studying the localization, function, and interactions of proteins in complex biological systems.
Design and Application of this compound-Derived Probes for Mechanistic Studies
A molecular probe derived from this compound could be designed by incorporating a reporter group, such as a fluorophore, onto the core structure. The design of such a probe would need to consider several factors to ensure its utility.
The point of attachment for the reporter group is critical. It should be placed in a position that does not significantly disrupt the binding of the this compound scaffold to its target protein. The N-allyl group could potentially be functionalized for this purpose without interfering with the key interactions of the ethenesulfonamide moiety.
The choice of fluorophore would depend on the specific application. For cellular imaging, a bright and photostable fluorophore with excitation and emission wavelengths that minimize cellular autofluorescence would be ideal. Rhodamine-based fluorophores are often used in the design of sulfonamide probes due to their excellent photophysical properties nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov.
Applications of an this compound-derived probe could include:
Visualizing target protein localization: A fluorescently labeled probe could be used in fluorescence microscopy to determine the subcellular localization of its target protein.
Quantifying target engagement: Techniques such as fluorescence polarization or fluorescence resonance energy transfer (FRET) could be employed with a fluorescent probe to quantify its binding to the target protein in real-time.
Covalent labeling of target proteins: If the vinyl sulfonamide acts as a covalent warhead, a probe could be designed with a "clickable" handle (e.g., an alkyne or azide) attached to the N-allyl group. After covalent modification of the target protein, a reporter molecule (e.g., a fluorophore or biotin) could be attached via a click chemistry reaction, allowing for subsequent detection and identification of the labeled protein.
| Probe Design Component | Considerations | Example |
| Scaffold | This compound | Provides target specificity and potentially a covalent warhead. |
| Reporter Group | Fluorophore, Biotin, or a "Clickable" handle | For detection and visualization. Rhodamine for fluorescence imaging. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov |
| Linker | A chemical chain connecting the scaffold and reporter | Should be of optimal length and flexibility to not interfere with binding. |
| Application | Cellular imaging, target engagement assays, covalent labeling | Visualizing protein localization, quantifying binding affinity, identifying protein targets. |
Q & A
Q. How should interdisciplinary teams coordinate to study this compound’s environmental fate?
- Methodological Answer : Define roles using a Gantt chart: chemists handle degradation studies (HPLC-MS), ecotoxicologists assess bioaccumulation (LC-MS/MS), and modelers predict half-lives via QSAR. Hold biweekly cross-disciplinary meetings to align hypotheses and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
